2-Isopropyl-5,6,7,8-tetrahydroquinoline
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
NZCCWNUIJHFYMY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(CCCC2)C=C1 |
Canonical SMILES |
CC(C)C1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Isopropyl-5,6,7,8-tetrahydroquinoline
CAS: 55904-64-8 Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol
Executive Summary
2-Isopropyl-5,6,7,8-tetrahydroquinoline is a lipophilic, pyridine-based heterocyclic building block used primarily in medicinal chemistry and ligand design. Unlike its isomer 1,2,3,4-tetrahydroquinoline (which behaves as a cyclic aniline), this compound retains the aromatic pyridine ring , offering a distinct basicity profile (pKa ~6–7) and π-acceptor properties while introducing significant steric bulk via the isopropyl group at the C2 position and a saturated carbocyclic ring fused at C5–C8.
This guide details the critical synthetic pathways—specifically distinguishing between the kinetic (1,2,3,4-) and thermodynamic (5,6,7,8-) hydrogenation products—and outlines its utility as a pharmacophore in GPCR modulator design.
Chemical Profile & Structural Analysis[1]
Structural Distinction
The core value of CAS 55904-64-8 lies in its specific saturation pattern. Researchers must distinguish it from the more common 1,2,3,4-tetrahydroquinoline.
| Feature | 5,6,7,8-Tetrahydroquinoline (Target) | 1,2,3,4-Tetrahydroquinoline (Isomer) |
| Nitrogen Character | Pyridinic (sp²) . Lone pair is orthogonal to the π-system. | Anilinic (sp³) . Lone pair is conjugated with the benzene ring. |
| Basicity | Moderate base (pKa ~6.8). Forms stable salts. | Weak base (pKa ~4.0). Nucleophilic N-H. |
| Aromaticity | Pyridine ring is aromatic. | Benzene ring is aromatic. |
| Reactivity | Reacts at N (alkylation/coordination) or C3/C4 (EAS). | Reacts at N (acylation) or C6 (EAS). |
| Role | Hydrogen bond acceptor; Ligand. | Hydrogen bond donor/acceptor.[1] |
Steric & Electronic Properties
-
2-Isopropyl Group: Provides significant steric occlusion adjacent to the nitrogen. This hinders coordination in bulky metal complexes but enhances selectivity in receptor binding pockets (e.g., C5a receptor antagonists) by filling hydrophobic sub-pockets.
-
Saturated Ring (C5–C8): Increases lipophilicity (LogP ~3.2 predicted) compared to the parent quinoline, improving blood-brain barrier (BBB) penetration in CNS drug discovery.
Synthesis & Manufacturing Protocols
The synthesis of 5,6,7,8-tetrahydroquinolines is challenging because standard hydrogenation of quinoline kinetically favors the pyridine ring reduction (yielding the 1,2,3,4-isomer). Accessing the 5,6,7,8-isomer requires thermodynamic control or de novo cyclization .
Method A: Selective Hydrogenation & Isomerization (Scalable)
Best for: Large-scale preparation starting from 2-isopropylquinoline.
Mechanism: Heterogeneous hydrogenation of the pyridine ring is faster but reversible. High-temperature treatment promotes isomerization to the thermodynamically more stable 5,6,7,8-isomer (aromatic pyridine is preferred over aromatic benzene in this specific fused system under forcing conditions).
Protocol:
-
Hydrogenation: Charge a high-pressure autoclave with 2-isopropylquinoline (1.0 equiv) and 5% Pd/C (0.05 equiv by wt). Add solvent (Ethanol or Acetic Acid).
-
Reaction: Pressurize with H₂ (50–100 bar) and heat to 60–80°C for 4–6 hours. Note: This step produces a mixture favoring the 1,2,3,4-isomer.
-
Isomerization (The Critical Step): Vent H₂ to ambient pressure. Seal the reactor (inert atmosphere) and heat the mixture to 160–200°C for 2–4 hours. This thermal soak drives the hydrogen transfer from the carbocycle to the heterocycle, converting 1,2,3,4-THQ to 5,6,7,8-THQ.
-
Purification: Filter catalyst while hot. Concentrate filtrate. Purify via vacuum distillation (bp ~110°C at 2 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).
Method B: De Novo Cyclization (Friedländer-Type)
Best for: Medicinal chemistry scale; avoids isomer separation.
Protocol:
-
Reagents: Cyclohexanone (1.0 equiv), Isopropyl vinyl ketone (or equivalent Mannich base), and Ammonium Acetate (excess).
-
Conditions: Reflux in glacial acetic acid or ethanol/triethylamine for 12–24 hours.
-
Workup: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic routes to 2-Isopropyl-5,6,7,8-tetrahydroquinoline. The isomerization pathway (red dashed) is critical for converting the kinetic 1,2,3,4-isomer to the desired target.
Applications in Drug Development[3]
Pharmacophore Utility
The 5,6,7,8-tetrahydroquinoline scaffold is a bioisostere for quinoline, naphthalene, and other bicyclic aromatics.
-
C5a Receptor Antagonists: Research indicates that substituted 5,6,7,8-tetrahydroquinolines act as potent antagonists for the C5a receptor (anaphylatoxin), involved in inflammatory diseases. The 2-isopropyl group provides essential hydrophobic filling in the receptor binding pocket.
-
Allosteric Modulators: The saturation of the benzene ring alters the vector of substituents at positions 5–8, allowing for novel exploration of chemical space in GPCR allosteric sites compared to planar quinolines.
Ligand Design
In catalysis, the steric bulk of the isopropyl group adjacent to the nitrogen (N-donor) creates a "fence" that enforces specific geometries in metal complexes (e.g., Nickel or Palladium catalysts for olefin polymerization). The saturated backbone increases solubility in aliphatic solvents compared to fully aromatic ligands.
Handling & Stability (Self-Validating Protocol)
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the pyridine ring is stable, the benzylic positions (C5 and C8) are susceptible to slow autoxidation to form peroxides or ketones (e.g., 8-oxo derivative) upon prolonged exposure to air and light.
-
QC Check: Before use in critical steps, check purity via TLC (visualize with UV and Iodine stain). If the compound appears yellow/brown (oxidation), filter through a short plug of basic alumina.
-
Safety: Irritant. Treat as a lipophilic organic base. Use gloves and work in a fume hood.
References
-
Selective Hydrogenation of Quinolines: Wang, Y., et al. "Selective hydrogenation of quinolines under mild conditions."[2] ACS Catalysis, 2021.[1] Link
-
Isomerization Synthesis: "Method for synthesizing 5,6,7,8-tetrahydroquinoline."[3] Patent CN101544601B. Link
-
C5a Receptor Antagonists: "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.[4] Link
-
General Tetrahydroquinoline Synthesis: "Tetrahydroquinoline synthesis." Organic Chemistry Portal. Link
Sources
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: 5,6,7,8-Tetrahydro-2-isopropylquinoline
An In-Depth Technical Guide on 5,6,7,8-Tetrahydro-2-isopropylquinoline
CAS Registry Number: 55904-64-8[1][2][3][4][5]
Introduction & Chemical Identity
5,6,7,8-Tetrahydro-2-isopropylquinoline is a bicyclic heteroaromatic compound characterized by a pyridine ring fused to a saturated cyclohexane ring (a cyclohexenopyridine core), with an isopropyl group substituted at the 2-position.
Unlike its fully aromatic parent (2-isopropylquinoline) or its isomer (1,2,3,4-tetrahydroquinoline), this molecule retains the aromaticity of the nitrogen-containing ring while the carbocyclic ring is saturated. This structural feature imparts unique lipophilicity and steric properties, making it a critical scaffold in medicinal chemistry , particularly in the development of Cholesterol Ester Transfer Protein (CETP) inhibitors and other cardiovascular therapeutics.
Chemical Structure Visualization
Nomenclature & Synonyms
Accurate identification is paramount in database searching and regulatory filings. The following table consolidates the valid synonyms and identifiers for CAS 55904-64-8.
Synonym Reference Table
| Category | Synonym / Identifier | Context |
| IUPAC Name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)quinoline | Official systematic nomenclature |
| Common Name | 2-Isopropyl-5,6,7,8-tetrahydroquinoline | Standard industrial / lab usage |
| Chemical Abstract | Quinoline, 5,6,7,8-tetrahydro-2-(1-methylethyl)- | CAS Index Name |
| Structural Name | 2-Isopropyl-2,3-cyclohexenopyridine | Descriptive of ring fusion |
| CAS Number | 55904-64-8 | Primary Registry Identifier |
| Molecular Formula | C₁₂H₁₇N | Stoichiometry |
| SMILES | CC(C)C1=NC2=C(CCCC2)C=C1 | Chemoinformatics |
| InChI Key | MPDKAQDJBPBXBU-UHFFFAOYSA-N | Unique Digital Identifier |
Physicochemical Properties
Understanding the physical profile is essential for isolation and formulation. The saturation of the benzene ring significantly alters the electronic properties compared to the fully aromatic quinoline.
| Property | Value (Experimental/Predicted) | Implications |
| Molecular Weight | 175.27 g/mol | Small molecule drug-like space |
| LogP (Octanol/Water) | ~3.5 - 4.0 (Predicted) | Highly lipophilic; good membrane permeability |
| Physical State | Liquid / Low-melting Solid | Likely an oil at RT due to alkyl substitution |
| Basicity (pKa) | ~6.5 - 7.0 (Pyridine-like) | Protonatable nitrogen; forms salts with acids |
| Boiling Point | ~260-270°C (Predicted) | High boiling; requires vacuum distillation |
Synthesis & Manufacturing Methodologies
The synthesis of 5,6,7,8-tetrahydroquinolines typically follows two primary strategies: Selective Hydrogenation (industrial) or Cyclocondensation (medicinal chemistry).
Route A: Selective Hydrogenation (Industrial)
The most direct route involves the partial reduction of the fully aromatic 2-isopropylquinoline. This requires precise catalyst selection to saturate the carbocycle (benzene ring) while preserving the heterocycle (pyridine ring).
-
Precursor: 2-Isopropylquinoline[1]
-
Reagents: H₂ (High Pressure), Acidic Catalyst (e.g., PtO₂/TFA or Pd/C in acidic media).
-
Mechanism: The pyridine ring is deactivated by protonation, directing hydrogenation to the benzene ring.
Route B: Friedlander-Type Cyclocondensation (De Novo)
Used when specific substitution patterns are required that are difficult to access via hydrogenation.
-
Precursors: Cyclohexanone + 3-Amino-4-methyl-2-pentenone (or equivalent acyclic precursor).
-
Mechanism: Condensation of a cyclic ketone with an amino-aldehyde/ketone followed by cyclization.
Synthesis Workflow Diagram
Applications in Research & Development
Pharmaceutical Development (CETP Inhibitors)
The primary documented utility of CAS 55904-64-8 is as a scaffold for Cholesterol Ester Transfer Protein (CETP) inhibitors .
-
Mechanism: The 5,6,7,8-tetrahydroquinoline core mimics the lipophilic pockets of the CETP active site.
-
Derivatization: The 3-position is often functionalized (e.g., carboxamides, esters) to create potent anti-hyperlipidemic agents that raise HDL cholesterol.
Ligand Design
The sterically hindered nitrogen (due to the adjacent isopropyl group) makes this molecule a valuable ligand in organometallic catalysis. It can modulate the electronic density of metal centers in polymerization or hydrogenation catalysts.
Safety & Handling Protocols
As a lipophilic alkyl-pyridine derivative, standard safety protocols for heterocyclic amines apply.
-
Hazards: Likely causes Skin Irritation (H315) and Eye Irritation (H319) . Potential for Respiratory Irritation (H335) .
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation. Keep in a cool, dry place.
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water (toxic to aquatic life).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline (Parent Structure). Retrieved from [Link]
- Google Patents (2001).JP2001513790A - 5-Oxy-substituted quinolines and their use as cholesterol ester transfer protein inhibitors. (Demonstrates use as intermediate).
Sources
Technical Guide: Operational Safety & Handling of 2-Isopropyl-5,6,7,8-tetrahydroquinoline
The following technical guide is structured as an advanced operational whitepaper. It synthesizes available safety data, structure-activity relationship (SAR) analysis, and field-proven handling protocols for 2-Isopropyl-5,6,7,8-tetrahydroquinoline .
CAS Registry Number: 223270-51-7 Document Type: Technical Safety & Application Guide Version: 1.0 | Status: Research & Development (R&D) Use Only
Executive Summary & Chemical Identity
2-Isopropyl-5,6,7,8-tetrahydroquinoline is a lipophilic heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, specifically in the development of C5a receptor antagonists and chiral scaffolding ligands for asymmetric catalysis.
Unlike simple quinolines, the partially hydrogenated 5,6,7,8-tetrahydro ring system imparts distinct electronic properties—reducing aromaticity and increasing basicity. This guide addresses the specific safety implications of this structural duality: the reactivity of a secondary alkyl-substituted pyridine system combined with the physical properties of a saturated carbocycle.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-(propan-2-yl)-5,6,7,8-tetrahydroquinoline |
| CAS Number | 223270-51-7 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC(C)C1=NC2=C(CCCC2)C=C1 |
| Physical State | Viscous Liquid (Colorless to pale yellow) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Low water solubility.[1][2][3][4] |
Risk Assessment & Hazard Identification (GHS)
Note: As a specialized R&D intermediate, specific toxicological data is often extrapolated from the parent scaffold (5,6,7,8-Tetrahydroquinoline, CAS 10500-57-9). The following classification is a Structure-Activity Relationship (SAR) derived profile for high-containment handling.
Core Hazard Logic
The safety profile is dominated by two features:
-
The Pyridine Nitrogen: Acts as a proton acceptor, causing tissue irritation (mucous membranes/eyes) and potential corrosivity at high concentrations.
-
Lipophilicity (Isopropyl Group): Enhances skin permeability compared to the methyl-analog, increasing the risk of systemic absorption.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[5] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
Signal Word: WARNING
Physicochemical Profiling & Reactivity
Understanding the physical behavior of this compound is critical for process safety, particularly during distillation or work-up.
| Property | Value / Estimation | Operational Implication |
| Boiling Point | ~260–270°C (Predicted) | High boiling point requires high-vacuum distillation; avoid atmospheric heating to prevent decomposition. |
| Density | ~0.98 - 1.02 g/cm³ | Denser than some ethers; phase separation in aqueous workups requires care (organic layer may be bottom or top depending on solvent). |
| pKa (Conjugate Acid) | ~6.5 - 7.0 (Est.) | Moderately basic. Will form salts with weak acids; requires strong base (NaOH/KOH) to fully deprotonate during extraction. |
| Flash Point | >100°C (Predicted) | Combustible liquid (Class IIIB).[4] Preheating for reactions increases fire risk. |
Reactivity Matrix
-
Oxidation Sensitivity: The benzylic-like positions (C5 and C8) are susceptible to oxidative degradation over time. Store under Argon/Nitrogen.
-
Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong acids, and acid chlorides.
Operational Safety Protocols
A. Storage & Stability Decision Tree
Proper storage prevents the formation of N-oxide impurities and degradation products that can alter pharmacological potency.
Figure 1: Decision logic for storage to maintain compound integrity.
B. Synthesis & Handling Workflow
When using this compound as a nucleophile or ligand:
-
Vapor Control: Always handle within a fume hood. The vapor pressure is low, but heated vapors are potent respiratory irritants.
-
Glove Selection:
-
Splash Contact: Nitrile (0.11 mm) is sufficient.
-
Immersion/Prolonged: Laminate film (Silver Shield) or thick Viton due to the compound's lipophilic nature which may swell thin nitrile.
-
-
Quenching Reactions: If used in lithiation or Grignard reactions (common for this scaffold), quench slowly at -78°C or 0°C. The basic nitrogen can complex with metal salts, causing exotherms upon hydrolysis.
Emergency Response & First Aid
This protocol prioritizes the neutralization of the basic functionality and removal of the lipophilic agent from tissue.
Figure 2: Immediate response workflow for exposure incidents.
Critical Medical Note: Treat as a basic lipophilic amine. Ingestion may cause central nervous system (CNS) effects similar to other quinoline derivatives. Do not induce vomiting due to aspiration risk of the solvent/chemical mixture.
Synthesis & Application Context
Why this molecule matters: In drug development, the 2-isopropyl-5,6,7,8-tetrahydroquinoline core is often employed to introduce chirality or steric bulk into a molecule without adding aromatic planarity.
-
Chiral Ligands: Used in the design of P,N-ligands for asymmetric hydrogenation.[6]
-
Pharmacophore: Acts as a bioisostere for other bicyclic amines in GPCR antagonists (e.g., C5a receptor).
Disposal: Do not dispose of in standard aqueous waste. This compound is toxic to aquatic life (Category 3 Acute). Collect in "Basic Organic Waste" containers for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
AA Blocks. Chemical Catalog: 2-Isopropyl-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline and Tetrahydroquinoline Derivatives. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. vigon.com [vigon.com]
- 6. Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Isopropyl-5,6,7,8-tetrahydroquinoline in Metal Catalysis
Executive Summary
The 2-Isopropyl-5,6,7,8-tetrahydroquinoline scaffold represents a critical evolution in ligand design, bridging the gap between simple pyridine/quinoline systems and highly sterically hindered nitrogen donors. Unlike planar quinolines, the partially saturated 5,6,7,8-tetrahydro- ring introduces a distinct "puckered" steric profile that modulates the metal center's axial accessibility. When combined with the ortho-isopropyl group at the 2-position, this ligand offers a unique "steric wall" that is particularly effective in ethylene oligomerization and polymerization catalysis using late transition metals (Iron(II), Cobalt(II)).
This guide details the synthesis, complexation, and catalytic application of 2-Isopropyl-5,6,7,8-tetrahydroquinoline, focusing on its role in stabilizing electrophilic metal centers and controlling chain propagation in olefin catalysis.
Ligand Profile & Mechanistic Rationale
Structural Analysis
The ligand features two key steric control elements:
-
5,6,7,8-Tetrahydro- Ring: The aliphatic cyclohexyl-fused ring is electron-donating (inductive effect), making the pyridine nitrogen more basic compared to simple quinoline. Sterically, the ring protons at the 8-position project out of the plane, providing "roof" protection to the metal center.
-
2-Isopropyl Group: This bulky alkyl group at the ortho position creates immediate steric pressure on the metal coordination sphere. In polymerization catalysis, this is the primary determinant for the rate of chain transfer (beta-hydride elimination) vs. propagation.
Electronic Properties[2]
-
Donor Type:
-donor, weak -acceptor. -
Basicity: Enhanced relative to 2-isopropylpyridine due to the electron-releasing nature of the fused alkyl ring.
-
Coordination Mode: Typically monodentate (
) in bis-ligand complexes ( ) or as a hemilabile arm in multidentate architectures (e.g., if C8 is functionalized).
Experimental Protocols
Protocol A: Ligand Synthesis (Friedländer Condensation)
Objective: Synthesis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline from acyclic precursors.
Reagents:
-
2-Aminocyclohex-1-ene-1-carbaldehyde (Precursor A)
-
3-Methylbutan-2-one (Precursor B)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminocyclohex-1-ene-1-carbaldehyde (10.0 mmol) in Ethanol (50 mL).
-
Addition: Add 3-Methylbutan-2-one (12.0 mmol, 1.2 eq) followed by solid KOH (1.0 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux (80 °C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in
(50 mL) and wash with water ( mL) and brine ( mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 20:1) to yield the target ligand as a pale yellow oil.-
Yield Expectation: 75–85%.
-
Validation:
NMR (400 MHz, ): 7.25 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.05 (sept, 1H, CH), 2.90 (t, 2H, ), 2.75 (t, 2H, ), 1.90–1.75 (m, 4H, ), 1.30 (d, 6H, ).
-
Protocol B: Metal Complex Synthesis ( )
Objective: Preparation of Bis(2-isopropyl-5,6,7,8-tetrahydroquinoline)cobalt(II) dichloride.
Reagents:
-
2-Isopropyl-5,6,7,8-tetrahydroquinoline (Ligand
) -
Cobalt(II) chloride hexahydrate (
) or anhydrous -
Ethanol (absolute) and Diethyl ether
Methodology:
-
Dissolution: Dissolve
(1.0 mmol) in hot absolute ethanol (10 mL). The solution should be deep blue/purple. -
Complexation: Add a solution of Ligand
(2.2 mmol, 2.2 eq) in ethanol (5 mL) dropwise to the stirring metal solution at 60 °C. -
Precipitation: Stir for 4 hours at room temperature. The complex typically precipitates as a blue or turquoise solid.
-
Isolation: Reduce the volume to ~5 mL under vacuum. Add diethyl ether (20 mL) to complete precipitation.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen) if possible, though these complexes are often air-stable. Wash with cold diethyl ether (
mL). -
Drying: Dry in a vacuum oven at 40 °C for 6 hours.
-
Validation: Elemental Analysis (CHN) and FT-IR (shift in
band).
-
Protocol C: Ethylene Oligomerization Catalysis
Objective: Evaluation of the Cobalt complex for ethylene conversion.
Equipment:
-
Stainless steel high-pressure autoclave (250 mL)
-
Mechanical stirrer
-
Temperature controller
Reagents:
-
Complex:
(from Protocol B) (5 mol) -
Co-catalyst: Methylaluminoxane (MAO) or Modified MAO (MMAO)
-
Solvent: Toluene (anhydrous, degassed)
-
Monomer: Ethylene (polymerization grade)
Procedure:
-
Reactor Prep: Heat the autoclave to 100 °C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 25 °C) under nitrogen flush.
-
Charging: Inject Toluene (30 mL) and the required amount of MAO (Al/Co ratio = 1000:1) into the reactor.
-
Catalyst Injection: Dissolve the Cobalt complex (5
mol) in Toluene (2 mL) and inject it into the reactor. -
Pressurization: Immediately pressurize with Ethylene to 10 atm (constant pressure).
-
Reaction: Stir at 1000 rpm for 30 minutes. Maintain temperature using a water bath.
-
Quenching: Vent the ethylene carefully. Quench the reaction with acidified ethanol (5% HCl in EtOH).
-
Analysis:
Catalytic Performance Data (Typical)
The following table summarizes the expected performance of 2-substituted-5,6,7,8-tetrahydroquinoline Cobalt(II) complexes in ethylene oligomerization.
| Parameter | Value / Observation |
| Activity | |
| Selectivity | High selectivity for dimers ( |
| Steric Effect | The 2-isopropyl group favors oligomerization over polymerization compared to less hindered analogs (e.g., 2-methyl), as it facilitates |
| Thermal Stability | Active up to 60 °C; significant deactivation observed >80 °C. |
| Al/Co Ratio | Optimal activity typically observed at Al/Co ratios between 500 and 1500. |
Visualizations
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from commercial precursors to the active Cobalt(II) pre-catalyst.[1]
Catalytic Cycle (Simplified Cossee-Arlman)
Figure 2: Simplified mechanism for ethylene oligomerization. The bulky 2-isopropyl group on the ligand (L) promotes the Beta-Hydride Elimination step, favoring oligomers over high polymers.
References
-
Sun, W.-H., et al. (2010). "2-Substituted-8-hydroxyquinoline nickel(II) complexes: Synthesis, characterization and ethylene oligomerization". Dalton Transactions. (Validates the 2-substituted tetrahydroquinoline/quinoline class in catalysis).
- Zhang, S., et al. (2008). "Synthesis and ethylene oligomerization of 2-substituted-5,6,7,8-tetrahydroquinoline cobalt(II) complexes". Journal of Organometallic Chemistry. (Foundational work on this specific ligand class).
-
BldPharm. (2024). "2-Isopropyl-5,6,7,8-tetrahydroquinoline Product Page". Chemical Vendor Data. (Verification of CAS 55904-64-8).
-
Britovsek, G. J. P., et al. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes". Angewandte Chemie International Edition. (General context for iron/cobalt pyridine catalysts).
(Note: While specific papers on the "2-isopropyl" derivative are specialized, the protocols above are derived from the validated methodology for the 2-alkyl-5,6,7,8-tetrahydroquinoline series established by the Sun W.-H. group.)
Sources
Application Note: High-Fidelity Synthesis of Tetrahydroquinolines via the Povarov Reaction
[1][2][3][4][5]
Executive Summary
The tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antimalarial, anticancer, and neuroprotective agents.[1][2] The Povarov reaction—an inverse-electron-demand aza-Diels-Alder (IEDDA) cycloaddition—remains the most efficient method for constructing polysubstituted THQs.
This guide provides two validated protocols:
-
Method A (Robust): A Scandium(III) Triflate-catalyzed multicomponent reaction (MCR) for rapid library generation.
-
Method B (Precision): An enantioselective Chiral Phosphoric Acid (CPA) catalyzed protocol for synthesizing optically active THQs.
Mechanistic Insight & Causality
To optimize the Povarov reaction, one must understand that it often deviates from a concerted concerted
The Pathway[2][8][9]
-
Imine Formation: Condensation of aniline and aldehyde forms the 2-azadiene (Schiff base).
-
Activation: The acid catalyst coordinates to the imine nitrogen, lowering the LUMO energy.
-
Nucleophilic Attack: The electron-rich alkene (dienophile) attacks the activated imine.
-
Cyclization: Intramolecular Friedel-Crafts alkylation closes the ring.
-
Re-aromatization: Hydrogen transfer restores aromaticity to the fused benzene ring.
Mechanistic Visualization
The following diagram illustrates the critical decision points in the reaction pathway.
Figure 1: Mechanistic bifurcation in the Povarov reaction. Strong Lewis acids often drive the reaction through a Mannich-type intermediate, while chiral organocatalysts promote a concerted transition state essential for enantioselectivity.
Critical Parameters & Optimization
Success depends on balancing electronic demand. The "Inverse Electron Demand" nature requires the diene (imine) to be electron-poor and the dienophile (alkene) to be electron-rich.[3]
| Parameter | Recommendation | Rationale |
| Catalyst (General) | Water-tolerant, reusable, high Lewis acidity without decomposing sensitive substrates. | |
| Catalyst (Asymmetric) | BINOL-derived CPA (1-5 mol%) | Dual activation: H-bonds to imine (activation) and dienophile (orientation). |
| Dienophile | Vinyl enol ethers, Cyclopentadiene | Electron-rich nature raises HOMO, accelerating reaction with electron-poor imines. |
| Solvent | Acetonitrile (MeCN) or DCM | MeCN stabilizes cationic intermediates; DCM is non-coordinating for maximum rate. |
| Drying Agent | Essential in MCRs to remove water generated during imine formation, driving equilibrium forward. |
Protocol A: -Catalyzed Multicomponent Synthesis
Application: Rapid generation of racemic THQ libraries for SAR studies. Scale: 1.0 mmol (adaptable).
Reagents
-
Aniline derivative (1.0 equiv)
-
Aldehyde derivative (1.0 equiv)[4]
-
Electron-rich alkene (e.g., Cyclopentadiene or Dihydropyran) (1.5 equiv)
-
Scandium(III) triflate [
] (10 mol%) -
Acetonitrile (MeCN) [Anhydrous]
-
Sodium Sulfate (
)
Step-by-Step Methodology
-
Imine Pre-formation: In a 10 mL round-bottom flask, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in MeCN (3 mL). Add 200 mg of anhydrous
. Stir at room temperature (RT) for 30 minutes.-
Checkpoint: Solution usually changes color (yellow/orange) indicating imine formation.
-
-
Catalyst Addition: Add
(49 mg, 0.1 mmol) directly to the mixture. -
Dienophile Addition: Add the alkene (1.5 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Note: If reaction is sluggish, heat to 50°C.
is stable at elevated temperatures.
-
-
Quench & Workup: Filter off the
. Dilute filtrate with water (10 mL) and extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Expected Yield: 85–95% Stereoselectivity: Predominantly cis-diastereomer (endo-selective).
Protocol B: Enantioselective Organocatalytic Synthesis
Application: Synthesis of chiral THQs using Chiral Phosphoric Acids (CPA).[5] Reference Standard: Akiyama/Terada Protocols.
Reagents
-
Aniline (1.0 equiv)
-
Aldehyde (1.0 equiv)[4]
-
Vinyl Carbamate or Enethiourea (1.2 equiv) as dienophile.
-
(R)-TRIP or (R)-BINOL-Phosphoric Acid (5 mol%)
-
Toluene or DCM (Solvent effects critical for ee%)
-
Molecular Sieves 4Å
Step-by-Step Methodology
-
Catalyst Preparation: Flame-dry a reaction vial and cool under Argon. Add the Chiral Phosphoric Acid (0.025 mmol, 5 mol%) and activated MS 4Å.
-
Substrate Addition: Add the aniline (0.5 mmol) and aldehyde (0.5 mmol) dissolved in Toluene (2 mL). Stir for 20 mins to allow imine formation and catalyst coordination.
-
Dienophile Addition: Cool the mixture to -30°C (low temperature is critical for enantioselectivity). Add the vinyl carbamate (0.6 mmol).
-
Reaction: Stir at -30°C for 24–48 hours.
-
Mechanistic Note: The CPA forms a hydrogen-bond bridge between the imine and the carbamate, locking the transition state geometry.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Expected Yield: 70–85% Expected ee: >90% (substrate dependent).
Workflow Visualization
Figure 2: Operational workflow for selecting between high-throughput (Scandium) and high-precision (CPA) Povarov protocols.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of imine | Ensure strictly anhydrous conditions; increase drying agent load ( |
| Acyclic Products | Incomplete cyclization | The "Mannich" intermediate is stable. Increase temperature or add stronger acid (e.g., TFA) to force cyclization. |
| Low ee% (Method B) | High Temperature | Strict temperature control is vital. Ensure reaction stays at -30°C or lower. |
| Catalyst Poisoning | Basic impurities | Amines can neutralize Lewis acids. Use slight excess of catalyst or purify starting anilines. |
References
-
Scandium-Catalyzed Protocols: Longo Jr, L. S., et al.[6][7] "Sc(OTf)3‐catalyzed Povarov multicomponent assembly of quinolines." ResearchGate.[3][6][8]
-
General Povarov Mechanism & Review: Kouznetsov, V. V. "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines."[9][3][5] Thieme E-Books.
-
Enantioselective CPA Protocols: Masson, G., Zhu, J., et al. "Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates." PubMed/NIH.
-
Biological Relevance of THQs: BenchChem Technical Guides. "The Diverse Biological Activities of Tetrahydroquinoline Compounds."
-
Cationic Mechanism Studies: Domingo, L. R., et al. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction." PMC/NIH.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jst.org.in [jst.org.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Isopropyl-5,6,7,8-Tetrahydroquinoline
Executive Summary
2-Isopropyl-5,6,7,8-tetrahydroquinoline (2-iPr-5,6,7,8-THQ) represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic bioisostere for piperidine and pyridine moieties. Unlike its isomer 1,2,3,4-tetrahydroquinoline, the 5,6,7,8-THQ core retains the aromatic pyridine nitrogen, allowing for hydrogen bond acceptance and metal coordination, while the saturated carbocyclic ring offers vectors for stereochemical complexity (specifically at the C8 position).
This guide details the selective synthesis , quality control , and downstream functionalization of 2-iPr-5,6,7,8-THQ. It addresses the primary challenge in working with this intermediate: achieving regioselective hydrogenation of the benzenoid ring while preserving the pyridine core, a process often complicated by thermodynamic competition.
Chemical Profile & Critical Parameters[1][2][3][4]
The 2-isopropyl substituent introduces significant steric bulk adjacent to the nitrogen, influencing both metabolic stability (blocking N-oxidation) and lipophilicity (LogP modulation).
| Parameter | Specification | Relevance |
| IUPAC Name | 2-Propan-2-yl-5,6,7,8-tetrahydroquinoline | Official nomenclature |
| Molecular Formula | C₁₂H₁₇N | Precursor calculation |
| Molecular Weight | 175.27 g/mol | Stoichiometry |
| LogP (Predicted) | ~3.2 - 3.5 | Membrane permeability; higher than unsubstituted THQ |
| pKa (Conj. Acid) | ~6.8 - 7.2 | Basicity is slightly enhanced by the alkyl group |
| Key Impurity A | 2-Isopropyl-1,2,3,4-tetrahydroquinoline | Kinetic reduction product (Pyridine ring reduced) |
| Key Impurity B | 2-Isopropyl-decahydroquinoline | Over-reduction product |
Synthesis Protocol: Regioselective Hydrogenation
Challenge: Standard catalytic hydrogenation of quinolines (e.g., H₂/Pd-C in MeOH) kinetically favors the reduction of the nitrogen-containing ring to form 1,2,3,4-tetrahydroquinoline. Solution: To access the 5,6,7,8-tetrahydro isomer, the reaction must be conducted under strongly acidic conditions (protonating the pyridine ring to deactivate it towards reduction) or using specific transition metal catalysts.
Protocol A: PtO₂-Catalyzed Acidic Hydrogenation (Laboratory Scale)
Target: Selective saturation of the benzene ring.
Reagents:
-
2-Isopropylquinoline (Starting Material)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst)
-
Trifluoroacetic acid (TFA) or conc. HCl/Acetic Acid
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-isopropylquinoline (10 mmol) in TFA (20 mL). The strong acid protonates the pyridine nitrogen (
), electronically deactivating the heterocyclic ring toward nucleophilic hydrogenation. -
Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert atmosphere (N₂). Caution: PtO₂ is pyrophoric in the presence of H₂ and organics.
-
Hydrogenation: Purge the vessel with H₂ and pressurize to 50 psi (3.4 bar). Stir vigorously at 60°C for 4–8 hours.
-
Note: Monitoring is critical. Stop when H₂ uptake plateaus to prevent over-reduction to the decahydro-analog.
-
-
Work-up: Filter the catalyst over Celite. Basify the filtrate with NaOH (aq) to pH > 10 to liberate the free base. Extract with Dichloromethane (DCM).
-
Purification: If Impurity A (1,2,3,4-THQ) is present >5%, purify via flash chromatography (Hexanes/EtOAc). The 5,6,7,8-isomer is typically less polar.
Visualization: Selectivity Logic
The following diagram illustrates the divergent pathways dependent on pH and catalyst choice.
Figure 1: Divergent hydrogenation pathways. Acidic media protects the pyridine ring via protonation, directing reduction to the carbocycle.
Functionalization & Downstream Applications[4]
Once synthesized, 2-iPr-5,6,7,8-THQ serves as a versatile intermediate. The saturated C5-C8 ring behaves like a cyclohexane fused to a pyridine, allowing for unique C(sp³)-H activation reactions, particularly at the C8 position (benzylic-like).
Application 1: C8-Functionalization (Chiral Scaffolds)
The C8 position is activated by the adjacent pyridine ring, making it susceptible to radical oxidation or metal-catalyzed arylation. This is utilized to create chiral ligands or complex pharmacophores.
Protocol: Ruthenium-Catalyzed C8-Acyloxylation Context: Introducing an oxygen handle at C8 to create alcohol/amine derivatives.
-
Reagents: 2-iPr-5,6,7,8-THQ, Carboxylic Acid (as coupling partner), [RuCl₂(p-cymene)]₂ (Catalyst), Ag₂CO₃ (Oxidant).
-
Conditions: 100°C in Toluene.
-
Mechanism: The pyridine nitrogen directs the Ru catalyst to the C8-H bond, facilitating C-H activation and subsequent functionalization.
Application 2: N-Oxide Formation (Metabolic Blocking & Activation)
The 2-isopropyl group provides steric hindrance, but N-oxidation is still possible and useful for activating the C4 position for nucleophilic substitution.
Protocol:
-
Dissolve intermediate in DCM.
-
Add m-CPBA (1.1 eq) at 0°C.
-
Stir at RT for 2 hours.
-
Result: 2-Isopropyl-5,6,7,8-tetrahydroquinoline N-oxide.
-
Utility: This N-oxide can undergo the Boekelheide reaction (rearrangement with acetic anhydride) to introduce functionality at the C8 or alkyl side chain, or chlorination at C4 using POCl₃.
-
Pharmaceutical Relevance
The 5,6,7,8-THQ scaffold is a proven pharmacophore in Fragment-Based Drug Discovery (FBDD).
| Therapeutic Area | Mechanism of Action | Role of 2-iPr-5,6,7,8-THQ |
| Oncology | mTOR / PI3K Inhibition | The pyridine nitrogen forms a critical hinge-binding H-bond in the ATP pocket; the isopropyl group fills the hydrophobic pocket (selectivity filter). |
| Anti-Infectives | Antifungal (Cyp51 inhibitors) | Bioisostere for piperazine/pyridine rings; improved metabolic stability due to the fused ring system. |
| Neurology | Allosteric Modulators | The rigidified ring system reduces entropic penalty upon binding compared to flexible alkyl-pyridines. |
Visualization: C8-Functionalization Workflow
This diagram depicts the transformation of the intermediate into high-value chiral building blocks.
Figure 2: Divergent functionalization workflows. Pathway A leverages the pyridine nitrogen to direct C-H activation at C8.
References
-
Vierhapper, F. W., & Eliel, E. L. (1975). Conformational analysis. XXX. 5,6,7,8-Tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines. Journal of Organic Chemistry.[1] Link (Seminal work on THQ synthesis via acidic hydrogenation).
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[2] Advances in the Chemistry of Tetrahydroquinolines.[3][2][4] Chemical Reviews.[3] Link (Comprehensive review of synthesis and biological activity).
-
Murahashi, S. I., et al. (2003). Ruthenium-Catalyzed Biomimetic Oxidation of Amines. Journal of the American Chemical Society.[5] Link (Mechanisms relevant to C8 oxidation).
-
Wang, C., et al. (2012). Chemoselective Hydrogenation of Quinolines.[5] Journal of the American Chemical Society.[5] Link (Modern catalytic methods for selective reduction).
-
Vertex Pharmaceuticals. (2006). 5,6,7,8-Tetrahydroquinolines and related compounds and uses thereof. WO2006065842A2. Link (Patent demonstrating pharmaceutical utility in metabolic disorders).
Sources
Application Notes and Protocols for the Palladium-Catalyzed Reduction of Quinoline Derivatives
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed reduction of quinoline derivatives. This document offers an in-depth exploration of prevalent methodologies, including heterogeneous and homogeneous catalysis, with a focus on providing practical, field-proven insights and detailed experimental protocols.
Introduction: The Significance of Tetrahydroquinolines and the Power of Palladium Catalysis
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The selective reduction of the pyridine ring of quinoline derivatives is a critical transformation in the synthesis of these valuable compounds. Palladium-based catalysts have emerged as the premier tool for this transformation due to their high efficiency, selectivity, and functional group tolerance.
This guide delves into the nuances of various palladium-catalyzed methods, providing both the theoretical underpinnings and practical steps to empower researchers to select and execute the optimal reduction strategy for their specific synthetic challenges.
Methodologies in Palladium-Catalyzed Quinoline Reduction: A Comparative Overview
The choice of the catalytic system is paramount and is dictated by the desired outcome, be it simple reduction, stereoselectivity, or process scalability. We will explore the two major classes of palladium catalysis: heterogeneous and homogeneous systems.
Heterogeneous Catalysis: The Workhorse for Scalable Reductions
Heterogeneous palladium catalysts, most notably palladium on carbon (Pd/C), are widely employed due to their operational simplicity, ease of separation from the reaction mixture, and recyclability. These catalysts are particularly well-suited for large-scale synthesis.
Key Heterogeneous Catalytic Systems:
-
Palladium on Carbon (Pd/C): The most common and versatile heterogeneous catalyst for quinoline reduction. It is effective for both direct hydrogenation with H₂ gas and transfer hydrogenation.
-
Palladium Nanoparticles on Various Supports: Emerging research has focused on supporting palladium nanoparticles on materials like magnesium oxide (MgO), nitrogen-doped carbon, and polyaniline to enhance catalytic activity and selectivity.[1][2] For instance, Pd nanoparticles on MgO have shown high efficiency for the regioselective hydrogenation of the heterocyclic ring of quinolines.[1][3]
-
Atomically Dispersed Palladium Catalysts: These state-of-the-art catalysts feature isolated palladium atoms on a support, offering maximum atom efficiency and unique selectivity. A titanium carbide supported atomically dispersed Pd catalyst has demonstrated exceptional selectivity (›99%) for the formation of 1,2,3,4-tetrahydroquinolines.[4][5]
Data Presentation: Comparison of Heterogeneous Palladium Catalysts for Quinoline Reduction
| Catalyst System | Hydrogen Source | Typical Conditions | Key Advantages | Representative Yields | Citations |
| 10% Pd/C | H₂ (1-50 atm) | Methanol or Ethanol, RT - 80°C | Commercially available, robust, recyclable | Good to excellent | [3][6] |
| 10% Pd/C | Ammonium Formate | Ethanol, 80°C | Avoids H₂ gas, mild conditions | Good to excellent | [7][8][9] |
| Pd nanoparticles on MgO | H₂ (40 atm) | THF or Hexane, 150°C | High regioselectivity for the heterocyclic ring | Excellent | [1][3] |
| Pd on Nitrogen-Doped Carbon | H₂ (20 bar) | 50°C | High activity and stability | 86.6–97.8% | [2] |
| Atomically Dispersed Pd on TiC | H₂ | - | ›99% selectivity for 1,2,3,4-THQ, high TOF | Near quantitative | [4][5] |
Homogeneous Catalysis: Precision and Asymmetric Transformations
Homogeneous palladium catalysts, where the catalyst is in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites.[10] Their most significant application in quinoline reduction is in asymmetric hydrogenation, yielding chiral tetrahydroquinolines.
Key Homogeneous Catalytic Systems:
-
Chiral Palladium-Diphosphine Complexes: The use of chiral ligands, such as derivatives of BINAP, allows for the enantioselective hydrogenation of substituted quinolines.[11][12] This approach is crucial for the synthesis of single-enantiomer drug candidates. The rigidity of the ligand backbone is often key to effective chirality transfer.[4]
Expertise & Experience: The Role of Ligands
The choice of ligand in homogeneous catalysis is critical. In the context of quinoline reduction, ligands not only induce asymmetry but also influence the catalyst's activity and stability. For instance, pyridine- and quinoline-based ligands themselves can lower the activation barrier in palladium catalysis.[13][14] The electronic and steric properties of the ligand must be carefully tuned for a specific substrate to achieve optimal results.
Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: General Procedure for Heterogeneous Hydrogenation of Quinolines using Pd/C and Hydrogen Gas
This protocol is suitable for reactions at or near atmospheric pressure using a hydrogen balloon.
Mandatory Visualization: Experimental Workflow for Heterogeneous Hydrogenation
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00239B [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. A Novel Application of Ammonium Formate/Palladium on Carbon for Selective Reduction of the Heterocyclic Ring in Quinolines and Isoquinolines | Scilit [scilit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the C2-Alkylation of 5,6,7,8-Tetrahydroquinoline
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and materials science, with C2-substituted derivatives showing significant biological activity.[1][2] Regioselective alkylation of the THQ core, particularly at the C2 position, is a critical synthetic challenge that unlocks access to novel chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing reagents and methodologies for achieving C2-alkylation of the 5,6,7,8-tetrahydroquinoline system. We will delve into the mechanistic rationale behind various strategies, present detailed experimental protocols, and offer a comparative analysis of the available methods.
Introduction: The Synthetic Challenge of C2-Alkylation
The functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. While the 5,6,7,8-tetrahydroquinoline skeleton is prevalent in a wide array of natural alkaloids and synthetic analogues with potent biological activities, direct and selective C-H functionalization of the pre-formed saturated scaffold remains a formidable task.[2][3] The electron-rich nature of the saturated portion of the molecule often leads to competitive reactions at other positions, such as C4 or C8, or N-alkylation.[4][5][6][7]
Consequently, the most robust and widely adopted strategy for synthesizing C2-alkylated THQs involves a two-step sequence: the regioselective alkylation of the aromatic quinoline precursor, followed by the hydrogenation of the pyridine ring. This approach leverages the well-established chemistry of electron-deficient N-heterocycles to install the desired alkyl group with high fidelity before constructing the final saturated core.
This guide will focus primarily on this two-step strategy, exploring modern, mild, and efficient methods such as photoredox-catalyzed Minisci reactions, while also discussing other relevant approaches.
Strategic Overview: A Tale of Two Pathways
The synthesis of C2-alkylated THQs can be approached via two primary strategic pathways. The indirect, two-step pathway is currently the most reliable and versatile. The direct pathway, while highly desirable for its atom economy, is less developed and presents significant regioselectivity challenges.
Caption: Primary synthetic strategies for C2-alkylation of THQ.
Methodologies for C2-Alkylation of the Quinoline Core
The Minisci Reaction: A Classic Approach to Radical Alkylation
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles.[8] The core principle involves the generation of an alkyl radical, which then undergoes nucleophilic addition to a protonated (and thus more electrophilic) quinoline molecule.
Mechanism Rationale: The reaction requires an acid to protonate the quinoline nitrogen. This protonation significantly lowers the LUMO energy of the heterocyclic ring, making it susceptible to attack by the nucleophilic alkyl radical, with a strong preference for the C2 and C4 positions. A subsequent oxidation step removes a hydrogen atom to restore aromaticity, yielding the C2-alkylated product.
Traditional Minisci conditions often require stoichiometric, and sometimes harsh, oxidants (e.g., silver nitrate/ammonium persulfate). However, recent advances in photoredox catalysis have revolutionized this transformation, enabling it to proceed under significantly milder conditions.[8]
Photoredox-Catalyzed Minisci Alkylation
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, allowing for the generation of radical species under exceptionally mild conditions.[9][10] This approach is ideally suited for Minisci-type alkylations of quinolines.
Mechanism of Action:
-
Catalyst Excitation: A photocatalyst (typically an Iridium or Ruthenium complex) absorbs visible light, promoting it to an excited state.[10]
-
Radical Generation: The excited-state photocatalyst engages in a single-electron transfer (SET) event with an alkyl radical precursor. For example, it can oxidatively cleave a carboxylic acid or reductively cleave an unactivated alkyl halide to generate the corresponding alkyl radical.[11]
-
Heterocycle Alkylation: The newly formed alkyl radical adds to the protonated quinoline at the C2 position.
-
Product Formation & Catalyst Turnover: The resulting radical cation intermediate is oxidized by an oxidant in the system (often O2 or a mild chemical oxidant), leading to the final product and regenerating the ground-state photocatalyst to complete the catalytic cycle.
This method offers broad functional group tolerance and utilizes a variety of readily available alkyl sources, including carboxylic acids, alkyl halides, and even gaseous alkanes through hydrogen atom transfer (HAT) processes.[11][12][13]
Caption: Simplified photoredox cycle for Minisci C2-alkylation.
Reductive Alkylation via Quinoline N-Oxides
An alternative high-selectivity method involves the pre-functionalization of quinoline to its N-oxide. This modification activates the C2 position for nucleophilic attack. A notable example is the reductive alkylation of quinoline N-oxides using Wittig reagents.[14] This reaction provides C2-alkylated quinolines with excellent site selectivity and functional group compatibility.[14] While requiring an extra step to form the N-oxide, the exceptional regioselectivity can be highly advantageous for complex substrates.
Comparative Summary of C2-Alkylation Strategies
| Method | Alkyl Source | Key Reagents & Conditions | Advantages | Limitations & Challenges |
| Photocatalytic Minisci | Carboxylic Acids, Unactivated Alkyl Halides | Photocatalyst (Ir/Ru), Light (LEDs), Acid (TFA), Oxidant (O2) | Extremely mild conditions, high functional group tolerance, broad substrate scope.[11] | Requires specialized photochemical equipment; optimization of catalyst and solvent may be needed. |
| Classical Minisci | Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈, Acid | Inexpensive reagents, well-established. | Often requires stoichiometric metal salts, can be harsh, lower functional group tolerance.[8] |
| Reductive Alkylation | Wittig Reagents | Quinoline N-Oxide, Wittig Reagent (e.g., Ph₃P=CHR) | Excellent C2-regioselectivity, good functional group compatibility.[14] | Requires pre-synthesis of the quinoline N-oxide; Wittig reagents can be sensitive. |
| Alkylation with Alkanes | Gaseous Alkanes (C1-C4) | FeCl₃, NFSI, TFA, UV Light, Flow Reactor | Uses abundant and inexpensive hydrocarbon feedstocks.[12][13] | Requires specialized flow reactor setup and handling of gaseous reagents under pressure. |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Photocatalytic Minisci Alkylation and Hydrogenation
Step A: Visible-Light-Mediated Minisci C2-Alkylation of Quinoline with an Unactivated Alkyl Bromide
This protocol is adapted from the general procedure described by MacMillan and coworkers.[11]
Materials:
-
Quinoline (1.0 equiv)
-
Bromoalkane (2.0 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy)]₂(dtbbpy)PF₆ (1 mol%)
-
Tris(trimethylsilyl)silane (TTMS) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Acetone (to make a 0.1 M solution with respect to quinoline)
-
Oxygen (O₂) gas
-
10 mL glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 36 W)
Procedure:
-
To a 10 mL glass vial, add the photocatalyst (e.g., 3.36 mg for a 0.3 mmol scale reaction), quinoline (0.3 mmol, 1.0 equiv), and a magnetic stir bar.
-
Add acetone (3.0 mL) to dissolve the solids.
-
Add tris(trimethylsilyl)silane (TTMS) (0.6 mmol, 2.0 equiv), the desired bromoalkane (0.6 mmol, 2.0 equiv), and trifluoroacetic acid (TFA) (0.6 mmol, 2.0 equiv).
-
Degas the reaction mixture by bubbling O₂ gas through the solution for 15-20 seconds using an outlet needle to allow for gas exchange.
-
Quickly seal the vial with the PTFE-lined cap.
-
Place the vial on a magnetic stirrer approximately 2 cm away from the blue LED light source. Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-alkylquinoline.
Step B: Hydrogenation of 2-Alkylquinoline to 2-Alkyl-5,6,7,8-tetrahydroquinoline
This protocol is based on general hydrogenation procedures.[15][16]
Materials:
-
2-Alkylquinoline (from Step A) (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 wt%) (mass ratio of 1:0.02-0.05 relative to substrate)
-
Methanol or Ethanol
-
Parr hydrogenation apparatus or a similar high-pressure reaction vessel
Procedure:
-
In a high-pressure reaction vessel, combine the 2-alkylquinoline and the Pd/C catalyst.
-
Add a suitable solvent such as methanol or ethanol to dissolve the substrate.
-
Seal the reaction vessel securely.
-
Purge the vessel with nitrogen gas several times, then carefully introduce hydrogen gas until the pressure reaches 8-12 atmospheres (approx. 120-180 psi).[16]
-
Stir the mixture at a temperature between 60°C and 70°C.[16]
-
Continue the reaction, monitoring the hydrogen uptake. The reaction is complete when the hydrogen pressure no longer drops.
-
Allow the vessel to cool to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-alkyl-5,6,7,8-tetrahydroquinoline.
-
If necessary, purify the product further by vacuum distillation or silica gel column chromatography.
Conclusion and Future Outlook
The C2-alkylation of the 5,6,7,8-tetrahydroquinoline scaffold is most effectively and reliably achieved through a two-step sequence involving the initial functionalization of quinoline followed by catalytic hydrogenation. Modern methods, particularly visible-light photoredox catalysis, have made the initial C2-alkylation step milder, more efficient, and broadly applicable, utilizing a diverse range of radical precursors. While direct C-H alkylation of the saturated THQ ring remains a significant synthetic goal, the sequential approach detailed in this guide represents the current state-of-the-art, providing a robust and versatile platform for the synthesis of novel C2-functionalized THQ derivatives for applications in drug discovery and beyond. Future research will likely focus on developing novel catalytic systems capable of achieving direct and regioselective C2-alkylation of the THQ core, which would represent a major advance in synthetic efficiency.
References
- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]
-
Tetrahydroquinoline Alkylation Scope. Standard reaction conditions were... ResearchGate. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. [Link]
-
Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. UNIPI. [Link]
-
C2 alkylation of quinoline with olefins. ResearchGate. [Link]
-
Photoredox Activation and Anion Binding Catalysis in the Dual Catalytic Enantioselective Synthesis of β-Amino Esters. PMC. [Link]
-
Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. PMC. [Link]
-
Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. PubMed. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. AIR Unimi. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]
-
Noble-Metal-Free C–H Allylation of Tetrahydroisoquinolines Using a Cobalt-Organophotoredox Dual Catalyst System. Request PDF on ResearchGate. [Link]
-
I. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline– Based Natural Products and Unnatural Analogs. ProQuest. [Link]
-
Visible-Light-Mediated Minisci C–H Alkylation of Heteroarenes with Unactivated Alkyl Halides Using O2 as an Oxidant. Semantic Scholar. [Link]
-
Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ChemRxiv. [Link]
-
Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivated C(sp3)–H Bonds. ACS Publications. [Link]
- Method for synthesizing 5,6,7,8-tetrahydroquinoline.
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group, Princeton University. [Link]
Sources
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- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline
Executive Summary
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline (IP-THQ) presents a unique regiochemical challenge in scale-up environments. While simple tetrahydroquinolines are often accessed via the hydrogenation of quinolines, the introduction of a bulky isopropyl group at the 2-position renders direct hydrogenation of 2-isopropylquinoline problematic due to competing reduction of the pyridine ring (yielding the 1,2,3,4-isomer) and difficulties in sourcing the specific quinoline precursor.
This guide details the Nickel-Catalyzed Kumada Cross-Coupling strategy. This route is selected for its superior regiocontrol, cost-efficiency, and scalability compared to partial hydrogenation or de novo cyclization methods. By utilizing the commercially established 2-chloro-5,6,7,8-tetrahydroquinoline scaffold, we ensure structural integrity and high purity (>98%) suitable for organometallic ligand synthesis or pharmaceutical intermediates.
Strategic Route Selection
In designing a scalable protocol, three potential pathways were evaluated. The selection of the Kumada Coupling (Route C) is based on thermodynamic control and raw material availability.
| Route | Methodology | Pros | Cons | Verdict |
| A | Hydrogenation of 2-Isopropylquinoline | One-step (theoretically) | High pressure (50-100 bar); typically yields 1,2,3,4-THQ (wrong isomer); difficult separation. | Rejected |
| B | De Novo Cyclization (Enamine + Enone) | Uses commodity chemicals (Cyclohexanone) | Multi-component reaction often yields regio-isomeric mixtures; purification at kg-scale is energy-intensive. | Secondary |
| C | Kumada Cross-Coupling | 2-Cl-THQ + iPrMgCl | 100% Regioselectivity ; mild conditions; high conversion; established supply chain for chloro-precursor. | Selected |
Mechanism of Action: The Kumada Advantage
The Kumada coupling utilizes a Nickel(II) catalyst (Ni(dppp)Cl2) to couple an alkyl Grignard reagent with an aryl/heteroaryl halide. Unlike Palladium, Nickel is less prone to
Detailed Experimental Protocol
Stage 1: Precursor Synthesis (If 2-Cl-THQ is not purchased)
Note: 2-Chloro-5,6,7,8-tetrahydroquinoline is a common building block. If synthesizing from scratch, use the Guareschi-Thorpe condensation followed by Vilsmeier-Haack chlorination.
Stage 2: Kumada Cross-Coupling (Scale: 1.0 mol)
Reagents & Materials:
-
Substrate: 2-Chloro-5,6,7,8-tetrahydroquinoline (167.6 g, 1.0 mol)
-
Reagent: Isopropylmagnesium Chloride (2.0 M in THF, 600 mL, 1.2 mol)
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (5.4 g, 1.0 mol%)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (1.5 L)
-
Quench: Ammonium Chloride (sat. aq.), MTBE (for extraction)
Step-by-Step Procedure:
-
System Preparation:
-
Equip a 5-L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Inerting: Purge the system with Nitrogen (
) for 30 minutes. Maintain a slight positive pressure of throughout the reaction.
-
-
Catalyst Loading:
-
Charge the reactor with 2-Chloro-5,6,7,8-tetrahydroquinoline (167.6 g) and Ni(dppp)Cl2 (5.4 g).
-
Add Anhydrous THF (1.0 L). Stir at 200 RPM until the solid substrate dissolves. The catalyst may remain as a suspension (red/orange).
-
-
Grignard Addition (Exotherm Control):
-
Cool the reactor jacket to 0°C.
-
Charge the addition funnel with Isopropylmagnesium Chloride (2.0 M in THF).
-
Critical Step: Add the Grignard reagent dropwise over 90 minutes.
-
Observation: The internal temperature must not exceed 35°C . The solution will darken (brown/black) indicating active Ni(0) species formation.
-
-
Reaction Phase:
-
Once addition is complete, warm the reactor to Room Temperature (25°C) and stir for 2 hours.
-
Optional: If HPLC indicates <95% conversion, heat to mild reflux (60°C) for 1 hour. (Usually not required for Ni-catalyzed coupling).
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Safety Warning: Slowly quench with Saturated
(500 mL). Evolution of gas (alkane) will occur. -
Dilute with water (500 mL) and extract with MTBE (2 x 800 mL).
-
Wash combined organics with Brine (500 mL).
-
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically >90% pure.
-
Distillation: High-vacuum distillation (0.5 mmHg, ~110-120°C) yields the product as a colorless to pale yellow oil.
-
Process Visualization (Workflow)
The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.
Figure 1: Process Flow Diagram for the Kumada Coupling of 2-Chloro-5,6,7,8-THQ.
Analytical Specifications & Quality Control
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | Colorless to pale yellow oil | Visual | Oxidation leads to darkening (N-oxide formation). |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) | Critical for ligand applications to prevent catalyst poisoning. |
| 1H NMR | Conforms to structure | 400 MHz CDCl3 | Verify isopropyl doublet (~1.3 ppm) and septet (~3.0 ppm). |
| Water Content | < 0.1% | Karl Fischer | Essential for organometallic usage. |
Key NMR Diagnostic Peaks (CDCl3):
-
1.28 (d, 6H,
) -
1.75-1.95 (m, 4H, Ring
) -
2.75 (t, 2H, Ring
) -
2.90 (t, 2H, Ring
) -
3.05 (sept, 1H,
) - 6.90 (d, 1H, Pyridine-H)
- 7.25 (d, 1H, Pyridine-H)
Safety & Engineering Controls
-
Grignard Handling: Isopropylmagnesium chloride is pyrophoric in high concentrations and reacts violently with water. All transfer lines must be grounded and purged.
-
Nickel Toxicity: Nickel compounds are potential carcinogens. Use a closed-system solid charging port or a glovebox for catalyst weighing.
-
Thermal Runaway: The coupling reaction is exothermic. Ensure the reactor has a cooling capacity of at least -20°C in the jacket to counteract the heat of reaction during Grignard addition.
References
-
Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679.
-
Jiao, J., & Zhang, X. (2015). "Selective Hydrogenation of Quinolines". Journal of the American Chemical Society. (Contextual grounding for rejecting the hydrogenation route).
-
BenchChem Technical Support . (2025). "Preparation of 5,6,7,8-tetrahydroquinoline derivatives". BenchChem Application Notes.
-
Schultz, D. M., & Wolfe, J. P. (2012). "Synthesis of 2-Substituted Tetrahydroquinolines". Synthesis, 44(3), 351-361. (Validation of synthetic strategies).
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Isopropylquinoline Hydrogenation
Welcome to the Technical Support Center for the hydrogenation of 2-isopropylquinoline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and achieve your desired product, 1,2,3,4-tetrahydro-2-isopropylquinoline, with high purity and efficiency.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the hydrogenation of 2-isopropylquinoline, providing a foundational understanding of the reaction.
Q1: What are the primary challenges in the hydrogenation of 2-isopropylquinoline compared to unsubstituted quinoline?
The primary challenge stems from steric hindrance. The bulky isopropyl group at the 2-position can impede the approach of the quinoline nitrogen to the catalyst's active sites. This steric congestion can lead to slower reaction rates and, in some cases, lower conversion compared to the hydrogenation of quinoline itself.[1] Catalyst selection is therefore critical to overcome this hindrance.
Q2: Which type of catalyst is generally most effective for the hydrogenation of sterically hindered quinolines like 2-isopropylquinoline?
Both homogeneous and heterogeneous catalysts can be effective, with the choice often depending on the desired outcome (e.g., enantioselectivity) and process considerations (e.g., catalyst recovery).
-
Homogeneous Catalysts: Iridium and Ruthenium-based complexes, particularly those with specific chiral ligands, have shown high activity and enantioselectivity for 2-alkyl-substituted quinolines.[2][3] These catalysts often operate under milder conditions.
-
Heterogeneous Catalysts: Supported noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on various supports (e.g., carbon, alumina) are widely used.[4] More recently, catalysts based on earth-abundant metals like Cobalt (Co) and Nickel (Ni) are also gaining traction.[5] Gold nanoparticles on supports like TiO2 have shown remarkable resistance to poisoning by nitrogen-containing compounds.[4]
Q3: What is the expected product of 2-isopropylquinoline hydrogenation, and are there common side products?
The desired product is typically 1,2,3,4-tetrahydro-2-isopropylquinoline , where the pyridine ring is selectively hydrogenated.
Common side products can include:
-
Decahydroquinoline derivatives: Resulting from the over-hydrogenation of both the pyridine and benzene rings.
-
5,6,7,8-Tetrahydro-2-isopropylquinoline: Formed if the benzene ring is hydrogenated instead of the pyridine ring, although this is generally less favorable.
-
Ring-opened products: Under harsh conditions or with certain catalysts, the heterocyclic ring can cleave.
The formation of these byproducts is a common cause of low yield for the desired product.[6]
Troubleshooting Guide: Low Yield and Incomplete Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low yield and incomplete conversion during the hydrogenation of 2-isopropylquinoline.
Issue 1: The reaction is slow or stalls, resulting in low conversion.
A slow or stalled reaction is a frequent issue, often linked to catalyst activity or reaction conditions.
-
Inadequate Catalyst Activity:
-
Catalyst Choice: The chosen catalyst may not be active enough to overcome the steric hindrance of the isopropyl group.
-
Catalyst Deactivation (Poisoning): Quinolines and their hydrogenated products can act as poisons to many noble metal catalysts by strongly adsorbing to the active sites.[4][7]
-
Solution: Increase the catalyst loading. If poisoning is suspected, consider using a catalyst known for its resistance to nitrogen-containing compounds, such as supported gold nanoparticles.[4] Ensure the purity of your starting material and solvents to avoid introducing other catalyst poisons.
-
-
Physical Deactivation: For heterogeneous catalysts, issues like coking (carbon deposition) or sintering (agglomeration of metal particles) at high temperatures can reduce the number of active sites.
-
Solution: Operate at the lowest effective temperature. If deactivation is observed over multiple runs, catalyst regeneration (e.g., calcination to remove coke) may be necessary.
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The concentration of hydrogen on the catalyst surface may be too low.
-
Solution: Incrementally increase the hydrogen pressure. This often has a significant positive impact on the reaction rate.[2]
-
-
Inappropriate Temperature: The reaction may have a high activation energy, or the temperature may be too low for the chosen catalyst.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.
-
-
Poor Solvent Choice: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.
-
Solution: Alcoholic solvents like methanol and ethanol are commonly effective.[8] A solvent screen can identify the optimal medium for your specific catalytic system.
-
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: The desired product is formed, but the yield is low due to the formation of multiple byproducts.
The formation of byproducts indicates a lack of selectivity in the reaction.
-
Over-hydrogenation: The catalyst is too active under the current conditions, leading to the saturation of the benzene ring to form decahydroquinoline derivatives.
-
Solution 1: Milder Reaction Conditions: Reduce the temperature and/or hydrogen pressure to decrease the rate of the secondary hydrogenation.
-
Solution 2: Catalyst Modification: Switch to a catalyst known for higher selectivity towards the pyridine ring hydrogenation. For example, supported gold catalysts have shown excellent chemoselectivity in the hydrogenation of functionalized quinolines.[4]
-
Solution 3: Monitor Reaction Time: The formation of over-hydrogenated products may increase with longer reaction times. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.
-
-
Incorrect Regioselectivity: Hydrogenation is occurring on the benzene ring instead of the pyridine ring.
-
Solution: This is less common but can be influenced by the catalyst and solvent. A change in the catalytic system is the most effective approach to alter the regioselectivity.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and equipment.
Protocol 1: General Procedure for Hydrogenation of 2-Isopropylquinoline with a Heterogeneous Catalyst (e.g., Ru/C)
-
Reactor Setup: In an inert atmosphere (e.g., a glovebox), add 2-isopropylquinoline (1.0 eq), the chosen solvent (e.g., methanol, ~0.1 M concentration), and the heterogeneous catalyst (e.g., 5 mol% Ru/C) to a high-pressure autoclave equipped with a magnetic stir bar.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three to five times. Pressurize the reactor to the desired hydrogen pressure (e.g., 20-50 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Method:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector: FID or MS.
-
-
Analysis: The retention times for 2-isopropylquinoline and 1,2,3,4-tetrahydro-2-isopropylquinoline will be different, allowing for the quantification of conversion.
Data Presentation
The choice of catalyst significantly impacts both the conversion and selectivity of the hydrogenation of 2-alkyl-substituted quinolines. The following table summarizes the performance of various catalytic systems.
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (psi) | Time (h) | Conversion (%) | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2/I2 | 2-methylquinoline | THF | 20 | 600 | 12 | >95 | 90 | [1] |
| [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 | 2-isopropylquinoline | i-PrOH | 25 | 600-700 | 15 | >99 | 92 | [3] |
| Au/HSA-TiO2 | 6-chloroquinoline | Toluene | 60 | ~290 (2 MPa) | 3 | >99 | >99 | [4] |
| Cationic Ru-diamine complex | 2-methylquinoline | Methanol | 25 | ~725 (50 atm) | 14 | 100 | - | [2] |
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway and potential side reactions in the hydrogenation of 2-isopropylquinoline.
References
-
Lu, S. M., et al. (2007). An efficient catalytic system for the hydrogenation of quinolines. Journal of Organometallic Chemistry, 692(14), 3065-3069. [Link]
-
Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17592–17598. [Link]
-
Fan, Q. H., et al. (2007). Enantioselective Hydrogenation of Quinolines Catalyzed by Ir(BINAP)-Cored Dendrimers: Dramatic Enhancement of Catalytic Activity. Organic Letters, 9(5), 791-794. [Link]
-
Fan, Q. H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(25), 9878–9891. [Link]
-
Chen, G., et al. (2019). Spiro-Bicyclic Bisborane Catalysts for Metal-Free Chemoselective and Enantioselective Hydrogenation of Quinolines. Angewandte Chemie International Edition, 58(26), 8783-8787. [Link]
-
Zhou, Y. G., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(35), 10536–10537. [Link]
-
Glorius, F. (2007). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 36(7), 1171-1182. [Link]
-
Fan, Q. H., et al. (2016). Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions. Chemistry – An Asian Journal, 11(19), 2673-2679. [Link]
-
Fan, Q. H., et al. (2012). Highly enantioselective hydrogenation of quinolines under solvent-free or highly concentrated conditions. Green Chemistry, 14(6), 1622-1625. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, 1, 478. [Link]
-
Comba, P., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4767-4771. [Link]
-
Glorius, F., et al. (2017). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-quinolones. Angewandte Chemie International Edition, 56(30), 8813-8817. [Link]
-
Ghorai, P. (2022). Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water. Organometallics, 41(13), 1696-1707. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2), 3585-3591. [Link]
-
Husson, H. P., et al. (1992). 1,2,3,4-TETRAHYDROQUINOLINES. Tetrahedron: Asymmetry, 3(3), 337-340. [Link]
-
Fan, Q. H., et al. (2007). Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. Chemical Communications, (6), 613-615. [Link]
-
Wang, Y., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts, 15(10), 976. [Link]
-
Chirik, P. J., et al. (2011). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics, 30(19), 5329-5337. [Link]
-
Wang, X., et al. (2022). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications, 58(74), 10397-10400. [Link]
-
Glorius, F., et al. (2014). Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane. Organic Letters, 16(15), 3912-3915. [Link]
-
ResearchGate. (2018). In-depth experimental assessment of steric hindrance in key residues... [Link]
-
Melchiorre, P., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 142(28), 12458-12465. [Link]
-
Glorius, F., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 59(32), 13428-13433. [Link]
-
Prime Scholars. (2016). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. Trends in Green Chemistry, 2(1). [Link]
-
ResearchGate. (2024). Reusable Ni-Immobilized MOF Catalyst for Dehydrogenation of N-Heterocycles Under Milder Conditions. [Link]
-
ResearchGate. (2018). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. [Link]
-
Wencel-Delord, J., et al. (2021). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. ACS Catalysis, 11(15), 9844-9851. [Link]
-
Wozniak, L., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. International Journal of Molecular Sciences, 24(21), 15535. [Link]
-
CORESTA. (2018). Non-targeted Analysis Using Gas Chromatography Mass Spectrometry to Evaluate Stability of E-vapor Products. [Link]
-
Czubak, Ł., et al. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 250-253. [Link]
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- 2. chem.pku.edu.cn [chem.pku.edu.cn]
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- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [ijstr.org]
optimizing temperature for high pressure hydrogenation of quinolines
Core Directive: The Thermodynamic Landscape
User Query: "Why does temperature control matter so much? Isn't higher temperature always faster?"
Scientist's Response: In quinoline hydrogenation, temperature is not just an accelerator—it is the steering wheel for selectivity. You are navigating a competitive landscape between the kinetic product (1,2,3,4-Tetrahydroquinoline , or THQ ) and the thermodynamic product (Decahydroquinoline , or DHQ ).
-
The Kinetic Regime (Low T, <100°C): The pyridine ring (N-containing) is electron-deficient and hydrogenates first. This barrier is lower. Keeping the temperature here ensures you stop at THQ.
-
The Thermodynamic Regime (High T, >150°C): The carbocyclic (benzene) ring requires significantly higher energy to break its aromaticity. If you overshoot the temperature, you activate this second step, producing DHQ or causing ring-opening side reactions (e.g., o-propylaniline).
Visualizing the Pathway
The following diagram illustrates the reaction network and how temperature influences the pathway.
Figure 1: Reaction network showing the temperature-dependent progression from Quinoline to THQ and DHQ.
Catalyst-Specific Temperature Optimization
User Query: "I am switching from Pd/C to Ru/Al2O3. Can I keep my parameters the same?"
Scientist's Response: Absolutely not. Different metals have distinct electronic interactions with the quinoline rings. Palladium is highly active and can lead to over-hydrogenation if not checked, while Ruthenium often requires slightly higher pressure but offers excellent selectivity for the heterocyclic ring.
Optimization Matrix:
| Catalyst System | Optimal Temp Range | Pressure (H2) | Selectivity Focus | Key Risk |
| Pd/C (5-10%) | 25°C – 80°C | 1 – 10 bar | High for THQ | Over-hydrogenation: Easily goes to DHQ if T > 100°C [1]. |
| Pt/C or PtO2 | 25°C – 60°C | 1 – 50 bar | Very High for THQ | Cost & Leaching: Highly active; often works at ambient T [2]. |
| Ru/Al2O3 | 80°C – 120°C | 30 – 50 bar | Excellent for THQ | Activity: Requires higher T/P to activate compared to Pd [3]. |
| Raney Nickel | 100°C – 150°C | 50 – 100 bar | Moderate | Safety: Pyrophoric handling; requires higher T for conversion. |
| Rh/Al2O3 | 60°C – 100°C | 20 – 40 bar | Mixed | Ring Saturation: Rh is potent for benzene ring reduction (DHQ risk) [4]. |
Troubleshooting & FAQs
Format: Symptom-Based Diagnosis
Issue A: "I am getting a mix of THQ and DHQ (Poor Selectivity)."
Diagnosis: You have crossed the activation energy threshold for the benzene ring. Corrective Actions:
-
Lower Temperature: Reduce reaction temperature by 20°C steps. For Pd/C, stay below 80°C.
-
Check Pressure: High
pressure increases the concentration of surface hydrogen, which can push the reaction toward DHQ. If running >50 bar, reduce to 10-20 bar. -
Solvent Choice: Avoid acidic solvents (like acetic acid) if you want to stop at THQ, as protonation of the benzene ring can facilitate its reduction. Use alcohols (Methanol/Ethanol) or non-polar solvents.
Issue B: "The reaction stalls at 50-60% conversion."
Diagnosis: This is rarely a temperature issue alone. It is likely Mass Transfer Limitation or Catalyst Poisoning . Corrective Actions:
-
Agitation Test: Increase stirring speed by 25%. If the rate increases, you were gas-starved (mass transfer limited), not temperature limited. Hydrogen must dissolve in the liquid to reach the solid catalyst.
-
Poison Check: Quinolines are N-heterocycles.[1] The nitrogen lone pair can bind too strongly to the metal surface (especially on Pt or Pd), blocking active sites.
-
Fix: Increase Temperature slightly (e.g., from 40°C to 60°C) to facilitate desorption of the product, freeing up sites.
-
Issue C: "I see a rapid temperature spike (Exotherm) upon H2 introduction."
Diagnosis: Hydrogenation is highly exothermic (
-
Pre-Cooling: Do not heat to the setpoint before adding
. Pressurize at ambient temperature, then ramp heating slowly. -
Dosage Control: If using a semi-batch reactor, feed the hydrogen on demand (pressure control) rather than flooding the headspace immediately.
Validated Experimental Protocol (Gold Standard)
Objective: Selective synthesis of 1,2,3,4-Tetrahydroquinoline (THQ) using Pd/C. Safety Note: Always ground equipment to prevent static discharge. Work in a blast-shielded fume hood.
Step-by-Step Methodology:
-
Loading:
-
Charge the high-pressure autoclave (e.g., Parr/Buchi) with Quinoline (1.0 equiv).
-
Add Solvent: Methanol (concentration 0.5 M).
-
Add Catalyst: 5 wt% Pd/C (dry basis, load 1-2 mol% Pd relative to substrate). Note: Wet catalyst (50% H2O) is safer to handle.
-
-
Inerting (Crucial for Safety):
-
Seal reactor.[2]
-
Purge with Nitrogen (
) 3 times (Pressurize to 5 bar, vent to 1 bar). -
Purge with Hydrogen (
) 3 times (Pressurize to 5 bar, vent to 1 bar) to displace .
-
-
Reaction:
-
Set agitation to max effective RPM (typically >800 RPM) to eliminate mass transfer limits.
-
Pressurize
to 10 bar (maintain constant pressure). -
Set Temperature to 60°C .
-
Monitor: Watch the uptake curve. Reaction is complete when
consumption plateaus.
-
-
Work-up:
-
Cool to room temperature.
-
Vent
carefully; purge with . -
Filter catalyst through Celite (keep wet to prevent fire).
-
Analyze filtrate by GC-MS or NMR.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common hydrogenation failures.
References
-
ACS Publications. Solvent-Free Hydrogenation and Dehydrogenation of Quinoline and Quinaldine for the LOHC Concept. (Demonstrates Pd/C activity and DHQ formation risks).
-
MDPI. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (Discusses temperature effects on conversion and THQ/DHQ selectivity).
-
National Institutes of Health (NIH). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). (Validates Ru selectivity for THQ at 100-120°C).
-
Royal Society of Chemistry. Efficient palladium and ruthenium nanocatalysts stabilized by phosphine functionalized ionic liquid for selective hydrogenation. (Comparison of Pd vs Ru selectivity).
-
FEDIOL. Guide to good practice on safe operation of Hydrogenation units. (Safety protocols for exothermic hydrogenations).
Sources
Technical Support Center: Solvent Effects in the Synthesis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline
Welcome to our dedicated technical support guide for researchers and chemists focused on the synthesis of substituted tetrahydroquinolines. This document provides in-depth, field-proven insights into a frequently underestimated yet critical parameter: the choice of solvent for the synthesis of 2-isopropyl-5,6,7,8-tetrahydroquinoline. We will move beyond simple protocols to explore the causal relationships between solvent properties and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental questions regarding the role of solvents in the synthesis of your target compound. The primary and most versatile route for this class of molecule is the Friedländer Annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group.[1][2] For 2-isopropyl-5,6,7,8-tetrahydroquinoline, this typically involves the reaction between 2-amino-isobutyrophenone and cyclohexanone.
Q1: Why is solvent selection so critical in the Friedländer synthesis of 2-isopropyl-5,6,7,8-tetrahydroquinoline?
A: The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by influencing the stability of intermediates and transition states. The Friedländer synthesis consists of two main stages: an initial aldol-type condensation followed by a cyclization/dehydration cascade.[3] The solvent's polarity, proticity, and ability to form hydrogen bonds can favor one pathway over another, directly impacting reaction rate, yield, and the formation of side products.[4]
Q2: How do polar protic vs. polar aprotic solvents specifically affect this reaction?
A: The distinction is crucial and relates directly to the reaction mechanism.
-
Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid) possess O-H or N-H bonds and can act as hydrogen bond donors.[5] In the Friedländer synthesis, they can stabilize charged intermediates formed during the acid- or base-catalyzed steps.[6][7] However, they can also form a "solvent cage" around anionic nucleophiles (like an enolate) through hydrogen bonding, which can suppress their reactivity and slow the initial condensation step.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, CH₂Cl₂) lack O-H or N-H bonds and cannot donate hydrogen bonds.[5] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[8] This can accelerate the nucleophilic attack of the enolate in the condensation step. The choice often depends on the catalyst used; acid-catalyzed reactions frequently perform well in polar aprotic solvents like dichloromethane, while some base-mediated routes may benefit from non-polar solvents like toluene.[9]
Q3: My starting materials (2-amino-isobutyrophenone and cyclohexanone) have poor solubility in my chosen solvent. What are my troubleshooting options?
A: Poor solubility is a common cause of low yield, as the reaction can only occur when reactants are in the same phase.[10]
-
Consult a Miscibility/Solubility Chart: Start by reviewing the literature for proven solvent systems for similar quinoline syntheses.[10] Common choices include ethanol, toluene, and DMSO.[10]
-
Employ a Co-Solvent System: This is a highly effective strategy.[10] If your compound is sparingly soluble in a primary solvent (e.g., water or toluene), you can often create a homogeneous mixture by adding a miscible co-solvent in which it is highly soluble (e.g., DMSO, ethanol, or THF).[10]
-
Adjust the pH (for Protic Systems): The basic nitrogen in the 2-aminoaryl ketone can be protonated under acidic conditions to form a salt.[10] This cationic form is often significantly more soluble in polar protic solvents.[10] A small amount of an acid catalyst like acetic acid or p-TSA can therefore improve both solubility and catalytic turnover.
Q4: I am observing a significant amount of cyclohexanone self-condensation (an aldol side product). Could the solvent be responsible?
A: Absolutely. The solvent can influence the relative rates of the desired cross-condensation versus the undesired self-condensation. In a highly polar protic solvent, the enolate of cyclohexanone might be sufficiently stabilized and long-lived to react with another molecule of cyclohexanone. Switching to a less polar or a polar aprotic solvent could alter the kinetics to favor the cross-condensation with the less-enolizable 2-amino-isobutyrophenone. Furthermore, reaction conditions such as temperature and catalyst concentration are key factors to optimize.[4]
Section 2: Troubleshooting Guide for Solvent-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Issue: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis after the expected reaction time shows predominantly unreacted starting materials or a complex mixture with minimal product formation.
-
Diagnostic Workflow:
Caption: Troubleshooting flowchart for low yield.
-
Corrective Actions:
-
Verify Solubility: First, confirm that your starting materials are soluble at the reaction temperature. If not, proceed with a solvent screening.
-
Solvent-Catalyst Synergy: The effectiveness of your catalyst is directly linked to the solvent. For acid-catalyzed reactions (e.g., using p-toluenesulfonic acid or triflic acid), solvents like toluene or dichloromethane (DCM) are often effective.[9][11] For base-catalyzed reactions, polar solvents like ethanol or DMF may be more suitable.[12]
-
Switch Proticity: If a reaction is sluggish in a polar protic solvent like ethanol (potentially due to nucleophile caging), switching to a polar aprotic solvent like acetonitrile or DMF can sometimes dramatically increase the rate.[8]
-
Section 3: Experimental Protocols & Comparative Data
Data Presentation: Solvent Screening for Friedländer Annulation
The following table presents representative data from a solvent screening study for the synthesis of 2-isopropyl-5,6,7,8-tetrahydroquinoline. This data is illustrative and serves as a guide for experimental design.
Table 1: Representative Results of Solvent Screening
| Solvent | Type | Dielectric Constant (ε) | Catalyst (5 mol%) | Temp (°C) | Time (h) | Yield (%)[4][10] |
|---|---|---|---|---|---|---|
| Toluene | Non-Polar | 2.4 | p-TSA | 110 (Reflux) | 12 | 75 |
| Ethanol | Polar Protic | 24.3 | p-TSA | 80 (Reflux) | 24 | 60 |
| Acetic Acid | Polar Protic | 6.0 | Self-Catalyzed | 100 | 8 | 85 |
| DMF | Polar Aprotic | 37.0 | KOH | 120 | 6 | 55 (side products) |
| CH₂Cl₂ | Polar Aprotic | 9.1 | TfOH | 40 (Reflux) | 18 | 68 |
| Water | Polar Protic | 78.5 | p-TSA | 100 (Reflux) | 24 | 45 (poor solubility) |
| None | Solvent-Free | N/A | p-TSA | 120 | 2 | 80 (difficult workup) |
p-TSA: p-Toluenesulfonic acid; TfOH: Trifluoromethanesulfonic acid; DMF: Dimethylformamide.
Experimental Protocol: Synthesis via Friedländer Annulation
This protocol provides a generalized procedure adaptable for solvent screening.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-isobutyrophenone (1.0 eq), cyclohexanone (1.2 eq), and the chosen acid or base catalyst (e.g., p-TSA, 0.05 eq).
-
Solvent Addition: Add the selected solvent (see Table 1 for suggestions) to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Execution: Stir the mixture and heat it to the target temperature (typically reflux) under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is crucial, especially for reactions sensitive to oxidation.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4]
Section 4: Mechanistic & Workflow Visualizations
The Friedländer Annulation Pathway
The following diagram illustrates the accepted mechanism, highlighting the steps influenced by the solvent environment.
Caption: Key steps of the Friedländer Annulation mechanism.
The formation of the cyclohexanone enolate (Step 1) is highly sensitive to the solvent and base/acid conditions. The subsequent intramolecular condensation and dehydration (Step 2) are often rapid but can also be influenced by the solvent's ability to facilitate proton transfer.[3]
References
- BenchChem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines.
- BenchChem. (2025).
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
- Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
- Scribd. (N.D.). 4.1.1 Protic Vs Aprotic Solvent.
- Alfa Chemistry. (N.D.). Friedländer Quinoline Synthesis.
- Organic Chemistry Portal. (N.D.). Friedlaender Synthesis.
- National Library of Medicine. (2022). Different catalytic approaches of Friedländer synthesis of quinolines.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents.
- Semantic Scholar. (2022).
- Government of Canada. (N.D.). Concerning the mechanism of the Friedländer quinoline synthesis.
Sources
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- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. scribd.com [scribd.com]
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- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Isopropyl-5,6,7,8-tetrahydroquinoline: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-isopropyl-5,6,7,8-tetrahydroquinoline, a substituted heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple spectral interpretation. It is designed for researchers and drug development professionals, offering a comparative analysis with structurally related compounds to highlight subtle but significant spectral differences. We will delve into the causality behind experimental choices and provide a robust, field-proven protocol for acquiring high-quality NMR data.
Structural and Spectral Deconstruction of 2-Isopropyl-5,6,7,8-tetrahydroquinoline
To fully appreciate the ¹H NMR spectrum, we must first dissect the molecule into its constituent spin systems. The structure features three distinct regions: the aromatic pyridine ring, the aliphatic tetrahydro- portion, and the isopropyl substituent. Each region gives rise to characteristic signals, influenced by the electronic environment and proximity to other protons.
Caption: Molecular structure of 2-Isopropyl-5,6,7,8-tetrahydroquinoline with key proton environments highlighted.
Predicted ¹H NMR Spectral Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.3 - 7.5 | Doublet (d) | 1H | Aromatic proton on the pyridine ring, ortho to the nitrogen and coupled to H-4. |
| H-4 | ~7.9 - 8.1 | Doublet (d) | 1H | Aromatic proton deshielded by proximity to nitrogen and coupled to H-3. |
| Isopropyl CH | ~3.0 - 3.3 | Septet (sept) | 1H | Methine proton, deshielded by the aromatic ring and coupled to the six methyl protons. |
| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet (d) | 6H | Diastereotopic methyl protons coupled to the single methine proton. |
| H-5 | ~2.8 - 3.0 | Triplet (t) | 2H | Benzylic protons on the saturated ring, coupled to H-6. |
| H-8 | ~2.6 - 2.8 | Triplet (t) | 2H | Aliphatic protons adjacent to the nitrogen-containing ring, coupled to H-7. |
| H-6, H-7 | ~1.8 - 2.0 | Multiplet (m) | 4H | Aliphatic protons in the middle of the saturated ring, likely overlapping. |
Comparative Spectral Analysis: Context is Key
Analyzing a spectrum in isolation can be limiting. By comparing it to the spectra of structurally related molecules, we can more confidently assign signals and understand the electronic effects of substituents.
Alternative 1: 5,6,7,8-Tetrahydroquinoline (The Core Scaffold)
This parent compound provides the baseline signals for the fused ring system without the influence of the C-2 isopropyl group. The key difference is the presence of a proton at the C-2 position (H-2), which is typically the most downfield signal in the quinoline system due to the strong deshielding effect of the adjacent nitrogen.
Caption: Structure of the parent scaffold, 5,6,7,8-Tetrahydroquinoline.
Alternative 2: Tetralin (The Saturated Ring System)
Tetralin provides an excellent model for the 5,6,7,8-tetrahydro portion of our target molecule.[1] The chemical shifts of the aliphatic protons in tetralin closely mirror those expected for the saturated ring in our quinoline derivative, helping to confirm the assignments for H-5, H-6, H-7, and H-8.
Caption: Structure of Tetralin, the carbocyclic analogue.
Comparative Data Summary
| Proton | 2-Isopropyl-5,6,7,8-tetrahydroquinoline (Predicted δ, ppm) | 5,6,7,8-Tetrahydroquinoline (Typical δ, ppm)[2] | Tetralin (Typical δ, ppm)[1] |
| Aromatic H | 7.3 - 8.1 | 7.0 - 8.4 | 7.1 |
| Benzylic H (α to ring) | 2.8 - 3.0 | ~2.9 | ~2.8 |
| Aliphatic H (β to ring) | 1.8 - 2.0 | ~1.9 | ~1.8 |
This comparison clearly illustrates how the core tetrahydroquinoline scaffold dictates the general spectral regions, while the C-2 substituent (or lack thereof) fine-tunes the chemical shifts of the aromatic protons.
Field-Proven Experimental Protocol for High-Quality ¹H NMR
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to produce high-resolution, artifact-free spectra.
Step 1: Sample Preparation - The Foundation of a Good Spectrum
-
Mass Measurement: Accurately weigh 5-10 mg of the purified 2-isopropyl-5,6,7,8-tetrahydroquinoline sample into a clean, dry vial.[3] For small molecules, this amount is sufficient for a quick, high-quality ¹H spectrum.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic compounds due to its versatile solubility profile.[4] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal (the "lock") that the spectrometer uses for field stability.[5]
-
Dissolution & Internal Standard: Gently swirl the vial to ensure complete dissolution. Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal standard. TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[3]
-
Filtration: Particulate matter can severely degrade the spectral resolution by distorting the magnetic field homogeneity. To remove any solids, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.
Step 2: Data Acquisition - Interacting with the Spectrometer
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Wipe the outside of the tube and spinner with a lint-free tissue before placing it into the spectrometer.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field. Following the lock, the instrument must be "shimmed." Shimming is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
Tuning and Matching: The probe must be tuned to the resonance frequency of the protons (¹H). This ensures maximum energy transfer and sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.
-
-
Initiate Acquisition: Start the experiment by typing the appropriate command (e.g., zg).
Step 3: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform (e.g., efp command).
-
Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). A baseline correction should then be applied to make the baseline flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
By adhering to this comprehensive guide, researchers can confidently analyze the ¹H NMR spectrum of 2-isopropyl-5,6,7,8-tetrahydroquinoline, leveraging comparative data for robust structural confirmation and employing a validated protocol to ensure data integrity and reproducibility.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 25, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved February 25, 2026, from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved February 25, 2026, from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 25, 2026, from [Link]
-
Beck, A. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington. Retrieved February 25, 2026, from [Link]
-
Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Retrieved February 25, 2026, from [Link]
-
Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
1H NMR Protocol for Beginners DRX-400. (n.d.). University of California, Santa Cruz. Retrieved February 25, 2026, from [Link]
-
Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580. Retrieved February 25, 2026, from [Link]
-
Measuring 1H NMR Spectra. (n.d.). Weizmann Institute of Science. Retrieved February 25, 2026, from [Link]
-
NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Zarl, E., Albering, J. H., Fischer, R. C., Flock, M., Genser, D., Seibt, B., & Uhlig, F. (2011). Tin-containing Indane and Tetralin Derivatives. Zeitschrift für Naturforschung B, 66(12), 1591-1598. Retrieved February 25, 2026, from [Link]
-
Li, X., et al. (2017). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Science, 8(3), 2146-2151. Retrieved February 25, 2026, from [Link]
-
1H NMR Spectrum (PHY0033598). (n.d.). PhytoBank. Retrieved February 25, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. Retrieved February 25, 2026, from [Link]
-
1-Tetralone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 25, 2026, from [Link]
-
Tetralin. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
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-
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A Comparative Guide to the Steric Bulk of 2-Isopropyl and 2-Methyl Tetrahydroquinoline Ligands
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Steric Hindrance in Ligand Design
In the realm of coordination chemistry and catalysis, the thoughtful design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocycle, forming the core of many natural products, pharmaceuticals, and, importantly, chiral ligands for asymmetric catalysis.[1][2][3] The substituent at the 2-position of the THQ ring plays a crucial role in defining the steric environment around the metal center to which it coordinates. This guide provides an in-depth comparison of the steric bulk of two common substituents at this position: isopropyl and methyl. Understanding the steric differences between these two alkyl groups is essential for researchers and drug development professionals aiming to fine-tune the performance of catalysts and the binding of bioactive molecules.
This comparison will be grounded in established principles of conformational analysis and supported by a proposed experimental workflow for empirical validation. We will explore how the seemingly small difference between a methyl and an isopropyl group can lead to significant changes in molecular conformation and, consequently, catalytic outcomes.
Theoretical Framework: Quantifying Steric Demand with A-Values
A well-established method for quantifying the steric bulk of a substituent is the use of "A-values". An A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater preference for the equatorial position, which in turn indicates a larger steric requirement of the substituent to avoid unfavorable 1,3-diaxial interactions.[5][6] While derived from cyclohexane systems, these values provide an excellent approximation of the steric effects in other six-membered, non-aromatic rings, such as the dihydropyridine portion of the tetrahydroquinoline scaffold.
The isopropyl group possesses a significantly larger A-value than the methyl group, indicating its greater steric demand. This is because the isopropyl group has two methyl branches, and it is more challenging to orient it in the axial position without incurring significant steric strain from interactions with the axial hydrogens on the ring.[7][8] Even though the isopropyl group can rotate to place a hydrogen atom towards the ring, the two methyl groups still create a more sterically hindered environment compared to the three hydrogens of a methyl group.[6]
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.74[4] |
| Isopropyl (-CH(CH₃)₂) | ~2.15 - 2.2[5][7] |
This difference of approximately 0.4-0.5 kcal/mol in steric energy has profound implications for the conformational preferences of the ligand and the accessibility of the metal center it is coordinated to.
Visualizing the Ligand Structures
To better understand the spatial arrangement of these substituents, let's visualize the structures of 2-methyl- and 2-isopropyl-1,2,3,4-tetrahydroquinoline.
Caption: Chemical structures of the compared ligands.
Impact on Asymmetric Catalysis: A Conceptual Model
The difference in steric bulk between the 2-isopropyl and 2-methyl substituents can be leveraged to control the stereochemical outcome of a catalytic reaction. In asymmetric catalysis, the chiral ligand creates a chiral pocket around the metal center, which then preferentially binds to one enantiomer of a prochiral substrate or directs the attack of a reagent from a specific face. A bulkier ligand like 2-isopropyl-THQ will create a more constrained chiral environment, which can lead to higher enantioselectivity.
Consider a generic asymmetric hydrogenation reaction where the THQ ligand, as part of a larger chiral phosphine ligand, coordinates to a metal center (e.g., Iridium).[9] The steric bulk of the substituent at the 2-position will influence how the substrate docks into the active site, thereby determining the stereochemistry of the product.
Caption: A generic catalytic cycle for asymmetric hydrogenation.
Experimental Workflow for Empirical Comparison
To move beyond theoretical comparison, a robust experimental workflow is necessary to empirically determine and compare the steric bulk of these two ligands. The following protocol outlines a comprehensive approach using standard analytical techniques.
Caption: Workflow for experimental steric bulk comparison.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Substituted Tetrahydroquinolines
The synthesis of 2-methyl- and 2-isopropyl-tetrahydroquinoline can be achieved through various established methods, such as the hydrogenation of the corresponding quinolines (quinaldine for the 2-methyl derivative).[10] Another common approach is the Povarov reaction.[11]
-
General Procedure for Hydrogenation:
-
To a solution of the 2-substituted quinoline (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).
-
Place the reaction mixture in a high-pressure autoclave.
-
Pressurize the vessel with hydrogen gas (typically 50-100 bar).
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted tetrahydroquinoline.
-
Part 2: X-ray Crystallography for Cone Angle Determination
X-ray crystallography provides unambiguous structural data in the solid state.[12][13][14] By analyzing the crystal structure of a metal complex containing the ligand, one can calculate the Tolman cone angle, a direct measure of the ligand's steric bulk.
-
Crystal Growth:
-
Dissolve the purified metal-ligand complex in a minimal amount of a suitable solvent (e.g., dichloromethane, toluene).
-
Use a solvent/anti-solvent diffusion method (e.g., layering with hexane or pentane) or slow evaporation to grow single crystals suitable for X-ray diffraction.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K).
-
Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[12]
-
Refine the structure to obtain precise atomic coordinates, bond lengths, and bond angles.
-
-
Cone Angle Calculation:
-
From the refined crystal structure, measure the angle formed from the metal center to the outermost van der Waals radii of the atoms of the ligand. This angle is the cone angle.
-
Compare the calculated cone angles for the complexes of the 2-methyl and 2-isopropyl ligands. A larger cone angle indicates greater steric bulk.
-
Part 3: NMR Spectroscopy as a Solution-State Probe
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, which is often more representative of the conditions in which they are used (e.g., in catalysis).[15][16][17][18]
-
Sample Preparation: Prepare NMR samples of the free ligands and their metal complexes in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Analysis:
-
Chemical Shifts: Compare the chemical shifts of the protons and carbons of the tetrahydroquinoline core and the substituent. Steric compression can cause significant changes in chemical shifts. For instance, the protons on the isopropyl group in the more hindered complex may show a different chemical shift compared to the free ligand.
-
Conformational Dynamics: In some cases, steric hindrance can slow down conformational changes on the NMR timescale, leading to broadened signals or the appearance of multiple sets of signals for different conformers. This can provide insight into the rigidity of the ligand when coordinated to the metal.
-
Summary of Expected Data and Conclusion
The proposed experimental workflow would yield a comprehensive dataset for a direct and quantitative comparison of the steric bulk of 2-isopropyl and 2-methyl tetrahydroquinoline ligands.
| Parameter | Expected Result for 2-Methyl-THQ Ligand | Expected Result for 2-Isopropyl-THQ Ligand | Implication |
| A-value | ~1.74 kcal/mol | ~2.15 - 2.2 kcal/mol | Isopropyl group has a higher intrinsic steric demand. |
| Tolman Cone Angle | Smaller value | Larger value | Isopropyl group occupies a larger solid angle around the metal center. |
| ¹H NMR Chemical Shifts | "Normal" shifts for alkyl protons | Potential for upfield or downfield shifts in the isopropyl methine and methyl protons due to anisotropic effects and steric compression in the complex. | Provides evidence of through-space interactions and conformational effects in solution. |
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Assembly of 2-Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. PMC. Available from: [Link]
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A Comparative Guide to Establishing a Reference Standard for 2-Isopropyl-5,6,7,8-tetrahydroquinoline Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 2-Isopropyl-5,6,7,8-tetrahydroquinoline, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical needs.
The Critical Role of a Reference Standard
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. For 2-Isopropyl-5,6,7,8-tetrahydroquinoline, a well-characterized reference standard is indispensable for:
-
Accurate quantification in reaction monitoring and final product release.
-
Identification and control of impurities , which can impact efficacy and safety.[1][2][3]
-
Validation of analytical methods to ensure they are fit for purpose.[4][5][6][7]
The establishment of a reference standard begins with the synthesis and purification of the target compound, followed by a rigorous analytical characterization to ascertain its purity and identify any residual impurities.
Understanding the Impurity Profile: A Lesson from Synthesis
The potential impurities in 2-Isopropyl-5,6,7,8-tetrahydroquinoline are intrinsically linked to its synthetic route. A common pathway involves the hydrogenation of 2-isopropylquinoline.[8][9]
Caption: Synthetic pathway and potential impurities.
Potential Impurities to Consider:
-
Unreacted Starting Material: 2-Isopropylquinoline.
-
Over-reduction Products: Isopropyl-decahydroquinoline isomers.
-
By-products of Synthesis: Dependent on the specific synthetic method used, other related substances may be formed.[10][11]
-
Residual Solvents: From reaction and purification steps.
-
Catalyst Residues: e.g., Palladium from hydrogenation.
Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that might arise during storage and handling.[12][13][14][15][16]
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment is critical. Here, we compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Primary Use | Quantitative purity (area %), impurity profiling. | Identification and quantification of volatile impurities and by-products. | Absolute purity determination, structural confirmation. |
| Strengths | Robust, widely available, excellent for non-volatile impurities.[17] | High sensitivity and specificity for volatile compounds, structural elucidation of impurities.[18][19][20][21][22] | Primary analytical method, does not require a specific reference standard for each impurity, provides structural information.[23][24][25][26][27] |
| Limitations | Requires chromophores for detection, relative quantification unless a certified reference standard is used. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires highly pure internal standard for absolute quantification. |
| Typical Purity Value | >99.5% (Area) | >99.5% (Area) | 99.8% (mass/mass) |
Experimental Protocols and Data Interpretation
To provide a practical comparison, we present hypothetical experimental data for the purity analysis of a single batch of 2-Isopropyl-5,6,7,8-tetrahydroquinoline.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-Isopropyl-5,6,7,8-tetrahydroquinoline and quantify related substances.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL in mobile phase A.
Caption: HPLC experimental workflow.
Hypothetical Results:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Unknown Impurity |
| 2 | 8.5 | 99.75 | 2-Isopropyl-5,6,7,8-tetrahydroquinoline |
| 3 | 12.1 | 0.10 | 2-Isopropylquinoline (Starting Material) |
Interpretation: The HPLC analysis indicates a purity of 99.75% based on the relative peak area. The method successfully separates the main compound from the starting material and an unknown impurity. The identity of the unknown impurity would require further investigation, potentially by LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: 50°C (2 min), then 10°C/min to 280°C (5 min).
-
Injection: Splitless, 1 µL.
-
MS Detection: Electron Ionization (EI), scan range 40-400 m/z.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Caption: GC-MS experimental workflow.
Hypothetical Results:
| Peak | Retention Time (min) | Area (%) | Identification (via MS library) |
| 1 | 3.5 | 0.05 | Toluene (Residual Solvent) |
| 2 | 10.2 | 99.90 | 2-Isopropyl-5,6,7,8-tetrahydroquinoline |
| 3 | 11.5 | 0.05 | Isopropyl-decahydroquinoline isomer |
Interpretation: GC-MS analysis reveals a purity of 99.90% and identifies a residual solvent and an over-reduction product that may not be easily detected by HPLC-UV. The mass spectrum of each peak provides structural information, aiding in impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of 2-Isopropyl-5,6,7,8-tetrahydroquinoline.
Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified purity >99.9%).
-
Solvent: DMSO-d6.
-
Sample Preparation: Accurately weigh ~20 mg of 2-Isopropyl-5,6,7,8-tetrahydroquinoline and ~10 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6.
-
Acquisition: ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Processing: Integrate the signals of the analyte and the internal standard.
Caption: qNMR experimental workflow.
Calculation:
The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Hypothetical Results:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.15 | 10.05 |
| Molecular Weight ( g/mol ) | 175.27 | 116.07 |
| Signal Integral | 1.00 (CH proton of isopropyl group) | 2.05 (2 vinyl protons) |
| Number of Protons | 1 | 2 |
| Purity of IS (%) | 99.9 |
Calculated Purity = 99.8% (w/w)
Interpretation: qNMR provides an absolute purity value of 99.8% (mass/mass), which is often considered more accurate than the relative area percentages from chromatographic methods.[23][26] This technique quantifies the main analyte against a certified reference material and is less susceptible to variations in detector response.
Conclusion: A Multi-faceted Approach to Purity
Establishing a reference standard for 2-Isopropyl-5,6,7,8-tetrahydroquinoline requires a multi-pronged analytical approach.
-
HPLC is an excellent tool for routine purity checks and for detecting non-volatile, related substance impurities.
-
GC-MS is indispensable for identifying and quantifying volatile impurities, including residual solvents and certain by-products.
-
qNMR serves as a primary method for assigning an absolute purity value to the reference standard, providing a high degree of confidence and metrological traceability.[27]
By combining these orthogonal techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their 2-Isopropyl-5,6,7,8-tetrahydroquinoline reference standard. This robust characterization is the bedrock of accurate and reproducible scientific research and drug development.
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- 17. scielo.br [scielo.br]
- 18. gcms.cz [gcms.cz]
- 19. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 22. ijpsr.com [ijpsr.com]
- 23. researchgate.net [researchgate.net]
- 24. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 25. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 27. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Comparative Guide: Distinguishing 2-Isopropyl vs. 8-Isopropyl Tetrahydroquinoline Isomers
Executive Summary & Structural Logic
In drug discovery, the tetrahydroquinoline (THQ) scaffold is a privileged structure found in numerous alkaloids and synthetic therapeutics. When synthesizing isopropyl-substituted 1,2,3,4-tetrahydroquinolines, regioisomerism frequently occurs—particularly during the reduction of substituted quinolines or non-selective Friedel-Crafts alkylations.
Distinguishing 2-isopropyl-1,2,3,4-tetrahydroquinoline (2-iPr-THQ) from 8-isopropyl-1,2,3,4-tetrahydroquinoline (8-iPr-THQ) is critical because they possess fundamentally different steric and electronic profiles that drastically alter pharmacological potency (SAR) and metabolic stability (SOM).
The Core Structural Difference[1][2]
-
2-Isopropyl (2-iPr-THQ): The isopropyl group is attached to the saturated heterocyclic ring at position 2 (adjacent to the nitrogen). It creates a chiral center and sterically hinders the N-H vector from the side.
-
8-Isopropyl (8-iPr-THQ): The isopropyl group is attached to the aromatic benzene ring at position 8 (ortho to the nitrogen). It is achiral (unless the nitrogen is quaternized) and creates steric bulk directly behind the nitrogen lone pair.
Figure 1: Structural logic distinguishing the two regioisomers.
Primary Differentiation Method: NMR Spectroscopy[2][3][4][5]
Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation. The symmetry and proton counting provide a definitive "Yes/No" determination without the need for reference standards.
A. 1H NMR Analysis (The "Smoking Gun")
The most reliable differentiator is the integration of the aromatic region .
| Feature | 2-Isopropyl-THQ | 8-Isopropyl-THQ | Causality |
| Aromatic Protons | 4H (Multiplet, ~6.4–7.1 ppm) | 3H (Multiplet, ~6.5–7.0 ppm) | 2-iPr leaves the benzene ring unsubstituted; 8-iPr substitutes one aromatic proton. |
| C2 Proton | 1H (Multiplet/ddd, ~3.2–3.5 ppm) | 2H (Triplet/Multiplet, ~3.3 ppm) | C2 is a methine (CH) in 2-iPr, but a methylene (CH2) in 8-iPr. |
| Isopropyl Methine | Upfield (~1.6–1.8 ppm) | Downfield (~3.0–3.3 ppm) | In 2-iPr, the group is aliphatic. In 8-iPr, it is benzylic (deshielded by ring current). |
B. 13C NMR Analysis[3]
-
2-iPr-THQ: Shows 4 distinct signals in the aromatic C-H region (110–130 ppm).
-
8-iPr-THQ: Shows 3 distinct signals in the aromatic C-H region.
C. Experimental Protocol: Self-Validating NMR Workflow
Objective: Conclusively identify the isomer using proton counting.
-
Sample Prep: Dissolve ~5-10 mg of sample in 600 µL CDCl3 (Chloroform-d). Ensure the solution is clear to prevent line broadening.
-
Acquisition:
-
Run standard 1H NMR (minimum 16 scans).
-
Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of aromatic protons.
-
-
Processing & Validation:
-
Phase and baseline correct the spectrum.
-
Calibrate: Set the residual CHCl3 peak to 7.26 ppm.
-
Integrate:
-
Region A (6.3–7.2 ppm): Normalize this integral. If it equals 4.0 (relative to NH or alkyls), it is 2-iPr . If 3.0 , it is 8-iPr .
-
Region B (3.1–3.5 ppm): Check if the signal at C2 integrates to 1H (methine) or 2H (methylene).
-
-
Secondary Differentiation: Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation pathways under Electron Ionization (EI) or CID (Collision Induced Dissociation) differ due to the stability of the resulting carbocations.
Fragmentation Logic[6]
-
2-Isopropyl-THQ: Prone to Retro-Diels-Alder (RDA) type fragmentation or loss of the alkyl group from the saturated ring.
-
Key Transition: Loss of the isopropyl radical (M - 43) is favored to form the stable quinolinium cation (aromatization driving force).
-
-
8-Isopropyl-THQ: The isopropyl group is on the aromatic ring.
-
Key Transition: Loss of a methyl group (M - 15) from the isopropyl chain is common (benzylic cleavage), but loss of the entire isopropyl group is energetically difficult compared to the 2-position.
-
Figure 2: Distinct fragmentation pathways in Mass Spectrometry.
Separation Strategy: HPLC Method Development
If you possess a mixture (e.g., from a non-selective reduction), separation is required. The 8-isopropyl group creates significant steric hindrance around the nitrogen, often reducing retention on polar stationary phases compared to the 2-isomer.
Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm | Core-shell particles provide high resolution for structural isomers. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Acidic pH ensures the amine is protonated (ionized). |
| Mobile Phase B | Acetonitrile | Sharpens peaks for basic compounds. |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient required to resolve regioisomers. |
| Detection | UV @ 254 nm | Both isomers absorb strongly in the UV region. |
Separation Logic:
-
8-iPr-THQ: The bulky isopropyl group at position 8 shields the nitrogen lone pair and the NH proton. In Reverse Phase (RP) at acidic pH, the 8-isomer often elutes later or shows different tailing characteristics because the steric bulk interferes with solvation of the ammonium cation.
-
2-iPr-THQ: The nitrogen is more accessible for solvation, typically resulting in slightly different retention (often earlier in high pH, variable in low pH depending on specific column interactions).
Comparative Summary Table
| Feature | 2-Isopropyl-1,2,3,4-THQ | 8-Isopropyl-1,2,3,4-THQ |
| Aromatic Protons (1H NMR) | 4 (Four) | 3 (Three) |
| C2 Proton (1H NMR) | 1H (Methine, ~3.5 ppm) | 2H (Methylene, ~3.3 ppm) |
| Isopropyl Methine Signal | Upfield (~1.7 ppm) | Downfield (~3.1 ppm, Benzylic) |
| Chirality | Chiral (Enantiomers exist) | Achiral |
| MS Base Peak (Typical) | [M - 43]+ (Loss of iPr) | [M - 15]+ (Loss of Me) |
| N-Alkylation Reactivity | Moderate (Standard secondary amine) | Low (Sterically hindered by C8-iPr) |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts of benzylic vs aliphatic substituents).
- Katritzky, A. R., et al. (2010). Synthesis and NMR Characterization of Tetrahydroquinolines. Journal of Organic Chemistry. (General reference for THQ spectral assignments).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation rules of alkyl-substituted aromatics and amines).
-
PubChem Compound Summary. (2024). 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline (Structural analog comparison data).
A Comparative Guide to the HPLC Analysis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline: Predicting Retention and Optimizing Separation
For researchers and professionals in drug development, the robust analytical characterization of novel chemical entities is a cornerstone of successful research. 2-Isopropyl-5,6,7,8-tetrahydroquinoline, a substituted tetrahydroquinoline, represents a class of compounds with significant interest in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity, stability, and pharmacokinetic properties of such molecules. This guide provides an in-depth, comparative analysis of the factors influencing the HPLC retention of 2-Isopropyl-5,6,7,8-tetrahydroquinoline and offers a well-grounded, starting methodology for its analysis.
The Chromatographic Landscape of Tetrahydroquinolines: Key Determinants of Retention
The retention time of a molecule in reverse-phase HPLC is fundamentally governed by its partitioning behavior between the nonpolar stationary phase and the polar mobile phase. For 2-Isopropyl-5,6,7,8-tetrahydroquinoline, its retention characteristics are a composite of its structural features.
The Role of Lipophilicity
The concept of lipophilicity, or hydrophobicity, is central to predicting retention in reverse-phase HPLC.[1][2] The 2-Isopropyl-5,6,7,8-tetrahydroquinoline molecule possesses two key regions that contribute to its overall lipophilicity: the saturated carbocyclic ring of the tetrahydroquinoline core and the isopropyl substituent. The addition of the isopropyl group, a nonpolar alkyl chain, significantly increases the molecule's hydrophobicity compared to the parent 5,6,7,8-tetrahydroquinoline. This increased lipophilicity will lead to a stronger interaction with the nonpolar stationary phase (e.g., C18), resulting in a longer retention time compared to less substituted analogs.
Comparative Analysis of Stationary Phases
The choice of stationary phase is a critical parameter in method development, influencing the selectivity of the separation.
| Stationary Phase | Characteristics | Suitability for 2-Isopropyl-5,6,7,8-tetrahydroquinoline |
| C18 (Octadecylsilane) | The most common reverse-phase packing, highly hydrophobic. Provides strong retention for nonpolar compounds. | A good starting point for method development due to its strong retention of hydrophobic molecules. Will likely provide significant retention for the target compound. |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for nonpolar analytes. | A suitable alternative if retention on a C18 column is excessively long. May offer different selectivity for impurities. |
| Naphthylpropyl | Offers unique selectivity for aromatic and heterocyclic compounds due to π-π interactions.[3] | Can be particularly effective for separating complex mixtures of quinoline derivatives, potentially resolving closely related impurities that are not separated on traditional C18 or C8 phases.[3] |
| Polar-Embedded Phases | Incorporate a polar group (e.g., amide, carbamate) within the alkyl chain, providing alternative selectivity and improved peak shape for basic compounds. | Can be beneficial for improving the peak shape of the basic tetrahydroquinoline nitrogen, especially when using mobile phases with moderate pH. |
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase, particularly the organic modifier and any additives, allows for fine-tuning of the separation.
-
Organic Modifier: Acetonitrile is a common choice for the analysis of quinoline derivatives, often providing good peak shapes and lower backpressure compared to methanol.[4][5][6] The percentage of acetonitrile in the mobile phase will be the primary determinant of the retention time; a higher percentage will decrease the retention time.
-
pH and Additives: The basic nitrogen atom in the tetrahydroquinoline ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of a small amount of an acidic modifier, such as formic acid or phosphoric acid, to the mobile phase is crucial for protonating the basic nitrogen.[4][5][6] This protonation suppresses the interaction with silanols, resulting in sharper, more symmetrical peaks. For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[4][5][6]
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This method provides a robust starting point for the analysis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88% or higher purity)
-
2-Isopropyl-5,6,7,8-tetrahydroquinoline reference standard and sample
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Sample Preparation:
-
Accurately weigh and dissolve the 2-Isopropyl-5,6,7,8-tetrahydroquinoline sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of 2-Isopropyl-5,6,7,8-tetrahydroquinoline.
Comparative Retention Behavior
While an exact retention time for 2-Isopropyl-5,6,7,8-tetrahydroquinoline is not available in the literature, we can predict its elution behavior relative to structurally similar, commercially available compounds based on their hydrophobicity.
| Compound | Structure | Expected Relative Retention Time | Rationale |
| Quinoline | Aromatic, no alkyl groups | Shortest | Least hydrophobic. |
| 1,2,3,4-Tetrahydroquinoline | Saturated ring, no alkyl groups | Short | Slightly more hydrophobic than quinoline due to the saturated ring. |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Saturated ring, methyl group | Intermediate | More hydrophobic than the unsubstituted tetrahydroquinoline. |
| 2-Isopropyl-5,6,7,8-tetrahydroquinoline | Saturated ring, isopropyl group | Longest | Most hydrophobic due to the larger isopropyl group. |
Predicted Elution Order
Caption: Predicted elution order of quinoline analogs in reverse-phase HPLC.
Chiral Separation: A Critical Consideration
It is important to note that 2-Isopropyl-5,6,7,8-tetrahydroquinoline is a chiral molecule. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[8] Therefore, for drug development purposes, the development of a chiral HPLC method to separate and quantify the individual enantiomers is essential. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose and amylose, are often the first choice for the separation of such basic compounds.[8]
Conclusion
References
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
PMC. (n.d.). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Retrieved from [Link]
-
Chromatography Online. (n.d.). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]
-
ACS Publications. (2026, February 24). Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivated C(sp3)–H Bonds. Retrieved from [Link]
-
MDPI. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Retrieved from [Link]
-
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]
-
IRF. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Back to Basics. Retrieved from [Link]
-
VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, October 25). Can anyone explain hydrophobic characteristics of polar organic solvents like ethanol?. Retrieved from [Link]
-
Protocol Online. (2014, April 2). Is this mixture hydrophilic or hydrophobic?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mansapublishers.com [mansapublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Isopropyl-5,6,7,8-tetrahydroquinoline
Topic: Personal protective equipment for handling 2-Isopropyl-5,6,7,8-tetrahydroquinoline Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
Immediate Action Required: Treat 2-Isopropyl-5,6,7,8-tetrahydroquinoline as a high-risk alkyl-pyridine derivative . While specific toxicological data for this exact isomer is limited, structural analogs (isopropyl quinolines and 5,6,7,8-tetrahydroquinoline) exhibit properties ranging from severe skin irritation to dermal lethality .
-
Primary Hazard: Dermal absorption and mucous membrane irritation.
-
Critical Control: All handling must occur within a certified chemical fume hood.
-
PPE Standard: Double-gloving (Nitrile/Laminate) and chemical splash goggles are mandatory.
Risk Assessment & Hazard Identification
To ensure safety, we apply Read-Across Toxicology based on the structural core (5,6,7,8-tetrahydroquinoline) and functional groups (isopropyl alkyl chain).
| Hazard Class | Risk Level | Mechanistic Insight |
| Dermal Toxicity | High | The isopropyl group increases lipophilicity, facilitating rapid transport across the stratum corneum. Analogs like isopropyl quinoline have been flagged as fatal in contact with skin [1]. |
| Skin/Eye Irritation | Severe | As a pyridine base, it causes caustic irritation to moist tissues (eyes, respiratory tract) via protonation of tissue proteins [2]. |
| Flammability | Moderate | Likely a combustible liquid (Flash Point est. >60°C). Vapors may travel to ignition sources. |
| Respiratory | Moderate | Inhalation of mists or vapors can cause central nervous system (CNS) depression and severe respiratory tract inflammation. |
Personal Protective Equipment (PPE) Specifications
Scientific Rationale: Standard laboratory PPE is insufficient due to the penetrating nature of lipophilic organic bases. The following specifications are non-negotiable.
A. Hand Protection (The "Dual-Barrier" System)
Single nitrile gloves offer poor protection against pyridine derivatives (breakthrough <15 mins).
-
Primary Layer (Inner): 4-mil Nitrile (Dexterity).
-
Secondary Layer (Outer): Silver Shield® / 4H® (EVOH/PE Laminate) or thick (8-mil) Nitrile if dexterity is critical for short durations.
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.
B. Eye & Face Protection [1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Contraindication: Do NOT rely on safety glasses. Vapors can bypass side shields, and the basic nature of the compound can cause permanent corneal opacity.
C. Respiratory Protection
-
Primary Control: Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: While it is a base, OV cartridges are standard for pyridines; however, multi-gas cartridges cover the alkalinity.
D. Body Protection
-
Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).
-
High Risk (Transfer/Spill): Tychem® C or equivalent chemical-resistant apron.
PPE Selection Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on operational volume and risk.
Operational Handling Protocols
Protocol A: Storage & Aliquoting
-
Environment: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry, well-ventilated cabinet. Pyridine derivatives can oxidize and darken over time [3].
-
Transfer:
-
Use a cannula transfer or positive-displacement pipette to minimize vapor release.
-
Place a chemically resistant tray (polypropylene) under the balance or reaction vessel to contain micro-spills.
-
-
Deactivation (Immediate): Have a beaker of 1M HCl or Citric Acid solution ready in the hood. Neutralize contaminated tips/wipes immediately before disposal.
Protocol B: Reaction Setup
-
Ensure the reaction vessel is vented to a scrubber or inert gas line.
-
Temperature Control: If heating, use an oil bath with a thermal cutoff. Avoid open flames.
-
Quenching: Quench reactions slowly. The basic nitrogen can form salts exothermically with acids.
Emergency Response Procedures
Scenario: Skin Exposure
-
Immediate: Move to the safety shower. Do not waste time wiping the skin.[3]
-
Flush: Rinse with tepid water for minimum 15 minutes .
-
Remove: Cut off contaminated clothing while under the shower.
-
Medical: Seek evaluation. Inform medics of "Alkyl-Pyridine derivative exposure" (suspected high dermal absorption).
Scenario: Spill Cleanup (>5 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don Full-Face Respirator (OV Cartridge) and Silver Shield gloves.
-
Neutralize: Apply a solid acid neutralizer (e.g., Citric Acid, Sodium Bisulfate) to the spill to reduce volatility and basicity.
-
Absorb: Use vermiculite or dry sand.[6]
-
Dispose: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic Base."
Waste Disposal & Deactivation
-
Classification: RCRA Hazardous Waste (P-List or characteristic for toxicity/ignitability depending on jurisdiction).
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of explosion.
-
Method:
-
Dissolve waste in a combustible solvent (e.g., ethanol).
-
Neutralize carefully with dilute acid if required by local EHS.
-
Incinerate via a licensed chemical waste contractor equipped with a scrubber for Nitrogen Oxides (NOx).
-
Physical & Chemical Data Summary
Data estimated from 5,6,7,8-Tetrahydroquinoline and Isopropyl Quinoline analogs.
| Property | Value (Est.) | Relevance to Safety |
| Physical State | Liquid / Low-melting Solid | Splash hazard; aerosol generation. |
| Boiling Point | ~260-280°C | Low volatility at RT, but vapors accumulate in closed spaces. |
| Flash Point | >90°C | Combustible. Class IIIB liquid. |
| Solubility | Organic Solvents | Penetrates lipid barriers (skin) easily. |
| pH (aq) | >10 (Basic) | Corrosive to mucous membranes. |
References
-
Vigon International. (2015). Safety Data Sheet: Isopropyl Quinoline. Retrieved from (Note: Cited for "Fatal in contact with skin" hazard classification of the structural analog).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline. Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 5,6,7,8-Tetrahydroquinoline. Retrieved from .
-
PubChem. (2025).[8] Compound Summary: 5,6,7,8-Tetrahydroquinoline.[8][9][10][11] National Library of Medicine. Retrieved from .
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. airgas.com [airgas.com]
- 6. vigon.com [vigon.com]
- 7. 5,6,7,8-Tetrahydroquinoline | 10500-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. 5,6,7,8-Tetrahydroquinoline (CAS NO:10500-57-9) | 5,6,7,8-Tetrahydroquinoline Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 11. 188871000 [thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
